Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUFSKXRCPIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887494 | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68758-68-9 | |
| Record name | Ethyl α,4-dihydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthesis commences from 4-hydroxyphenylglyoxylic acid and involves a two-step process encompassing reduction and esterification. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity.
Synthetic Pathway Overview
The synthesis of this compound from 4-hydroxyphenylglyoxylic acid can be strategically approached via two primary routes:
-
Route A: Reduction of the α-keto group in 4-hydroxyphenylglyoxylic acid to yield 4-hydroxymandelic acid, followed by the esterification of the carboxylic acid group with ethanol.
-
Route B: Initial esterification of the carboxylic acid in 4-hydroxyphenylglyoxylic acid to form ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, followed by the selective reduction of the keto group.
The choice of route may depend on the stability of the intermediates, reagent availability, and desired purity of the final product. The most common and straightforward approach involves the selective reduction of the ketone functionality followed by a classic acid-catalyzed esterification (Route A).
Caption: Synthetic routes to this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis via Route A, which is often preferred for its selectivity and straightforward procedures.
Route A: Reduction Followed by Esterification
Step 1: Synthesis of 4-Hydroxymandelic Acid via Reduction
The reduction of the α-keto acid (4-hydroxyphenylglyoxylic acid) to the corresponding α-hydroxy acid (4-hydroxymandelic acid) is effectively achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄).[1][2] This reagent selectively reduces aldehydes and ketones without affecting the carboxylic acid group under standard conditions.[1][3][4]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylglyoxylic acid (1 equivalent) in an appropriate solvent such as a mixture of methanol and water or an alkaline aqueous solution at 0-5 °C.[5]
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching and Acidification: Once the starting material is consumed, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the pH reaches 1-3. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.[5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).[6]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxymandelic acid. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound via Fischer-Speier Esterification
The conversion of 4-hydroxymandelic acid to its ethyl ester is a classic Fischer-Speier esterification, catalyzed by a strong acid.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-hydroxymandelic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.1 equivalents), to the mixture.[8]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer detectable.[7]
-
Neutralization: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8]
-
Solvent Removal and Extraction: Remove the bulk of the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x volume).
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product, this compound, can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative parameters for the described synthetic route. Yields are based on typical outcomes for these types of reactions as reported in related literature.
| Parameter | Step 1: Reduction | Step 2: Esterification |
| Starting Material | 4-Hydroxyphenylglyoxylic Acid | 4-Hydroxymandelic Acid |
| Key Reagents | Sodium Borohydride (NaBH₄) | Anhydrous Ethanol, H₂SO₄ (cat.) |
| Solvent | Methanol/Water | Anhydrous Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux (~80 °C) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Alternative Synthetic Approach: Catalytic Hydrogenation
An alternative method for the reduction of the keto group is catalytic hydrogenation.[9] This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C).
Caption: Workflow for catalytic hydrogenation reduction step.
This method requires specialized equipment for handling hydrogen gas under pressure.[10] Reaction conditions such as temperature, pressure, and catalyst choice must be carefully controlled to prevent over-reduction of the aromatic ring or hydrogenolysis of the hydroxyl group.[9][11] While potentially offering high yields and cleaner reactions, the use of NaBH₄ is often more convenient for laboratory-scale synthesis due to its operational simplicity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 4-hydroxyphenylacetate | 17138-28-2 [chemicalbook.com]
- 9. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 10. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 11. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions | MDPI [mdpi.com]
Spectroscopic Analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.15 | Triplet | 3H | -CH₂CH₃ |
| 4.10 | Quartet | 2H | -CH₂ CH₃ |
| 5.05 | Singlet | 1H | -CH (OH)- |
| 6.75 | Doublet | 2H | Aromatic CH (ortho to -OH) |
| 7.25 | Doublet | 2H | Aromatic CH (meta to -OH) |
| 9.50 (broad) | Singlet | 1H | Ar-OH |
| 5.50 (broad) | Singlet | 1H | -CH(OH )- |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources. |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (phenolic and alcoholic) |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester and phenol) |
| ~1100 | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (of di-TMS derivative)[1]
| m/z | Interpretation |
| 340 | [M]⁺ (molecular ion of di-TMS derivative) |
| 267 | [M - Si(CH₃)₃]⁺ |
| 223 | [M - CO₂Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Note: The mass spectrum is for the di-trimethylsilyl (di-TMS) derivative of this compound. This is a common derivatization technique for GC-MS analysis of compounds with active hydrogens.
Experimental Protocols
The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Technique: A standard one-dimensional proton NMR experiment is performed.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Approximately 12-16 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Approximately 0-220 ppm.
-
2.2 Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methanol).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: The salt plate with the sample film is placed in the sample holder of the spectrometer.
-
Parameters:
-
Scan range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
A background spectrum of the clean, empty salt plate is recorded and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
Sample Preparation (for GC-MS with derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups to trimethylsilyl ethers.
-
Heat the mixture to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Technique: The derivatized sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically employed.
-
Parameters:
-
Electron energy: 70 eV.
-
Mass range: m/z 50-500.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.
Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation.
Caption: A diagram showing the logical flow of information derived from NMR spectra for structural determination.
Caption: A diagram outlining the interpretation logic for IR and Mass Spectrometry data in structural analysis.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of Ethyl 4-hydroxymandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxymandelate, a derivative of mandelic acid, is an aromatic alpha-hydroxy acid ester of significant interest in the fields of pharmaceutical and fine chemical synthesis. Its structural features, including a chiral center and a phenolic hydroxyl group, make it a versatile building block for the synthesis of more complex molecules and a candidate for biological activity studies. This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological relevance.
Chemical and Physical Properties
The fundamental properties of Ethyl 4-hydroxymandelate are summarized below, providing a foundational dataset for its application in research and development.
Table 1: Physical Properties
| Property | Value | Citation(s) |
| Appearance | White to cream powder or crystalline powder | [1] |
| Melting Point | 129-131 °C | [2] |
| Boiling Point | 346.9 ± 27.0 °C (Predicted) | [2] |
| Solubility | Soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide.[3] Sparingly soluble in aqueous buffers.[3] | |
| pKa | 9.63 ± 0.26 (Predicted) | [2] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| IUPAC Name | ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | [4] |
| CAS Number | 68758-68-9 | [4] |
| InChI Key | VLOUFSKXRCPIQR-UHFFFAOYSA-N | [1][5] |
| SMILES | CCOC(=O)C(O)C1=CC=C(O)C=C1 | [1][4] |
Table 3: Spectroscopic Data
| Technique | Data/Description | Citation(s) |
| ¹H NMR | Spectra available, typically run in DMSO-d₆.[5] | [6] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spectrometry | Mass spectra available, often analyzed as a trimethylsilyl (TMS) derivative for GC-MS.[7] | [6] |
| Infrared (IR) | IR spectra available. | [6] |
| Raman | Raman spectra available. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Ethyl 4-hydroxymandelate are crucial for its practical application. The following sections outline generalized protocols based on established chemical principles for related compounds.
Synthesis: Fischer-Speier Esterification
A common and direct method for the synthesis of Ethyl 4-hydroxymandelate is the acid-catalyzed esterification of 4-hydroxymandelic acid with ethanol.
Materials:
-
4-Hydroxymandelic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 4-hydroxymandelic acid in a large excess of anhydrous ethanol in a round-bottom flask.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 4-hydroxymandelate.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Fischer-Speier Esterification Workflow
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for determining the purity and concentration of Ethyl 4-hydroxymandelate. A general reverse-phase method is described below.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8]
-
Standard Preparation: Prepare a stock solution of Ethyl 4-hydroxymandelate of known concentration in the mobile phase. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dilute the sample containing Ethyl 4-hydroxymandelate with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at a wavelength appropriate for the chromophore (e.g., 280 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Data Analysis: Quantify the amount of Ethyl 4-hydroxymandelate by comparing its peak area to the calibration curve.
General HPLC Analysis Workflow
Biological Activity and Signaling Pathways
Ethyl 4-hydroxymandelate has been reported to possess biological activities, including the ability to inhibit signaling pathways associated with inflammation.[1] While the specific molecular targets are a subject of ongoing research, many anti-inflammatory compounds exert their effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
The NF-κB pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the release and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[9] Compounds like Ethyl 4-hydroxymandelate may interfere with this pathway at various points, leading to a dampened inflammatory response.
Conceptual Inhibition of the NF-κB Signaling Pathway
Additionally, the compound is reported to increase fatty acid synthesis and decrease fatty acid oxidation, suggesting a role in metabolic regulation.[1] These effects could be linked to its anti-inflammatory properties, as metabolic and inflammatory pathways are often intertwined.
Conclusion
Ethyl 4-hydroxymandelate is a compound with well-defined physical and chemical properties that make it a valuable tool in synthetic chemistry. Its reported biological activities, particularly in the context of inflammation and metabolism, highlight its potential as a lead compound for drug discovery and development. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this versatile molecule. Further investigation into its specific mechanisms of action will be crucial in fully elucidating its therapeutic potential.
References
- 1. 4-Hydroxymandelic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 2. ETHYL 4-HYDROXYMANDELATE | 68758-68-9 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ethyl 4-hydroxymandelate, 98% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. ETHYL 4-HYDROXYMANDELATE(68758-68-9) 1H NMR [m.chemicalbook.com]
- 7. 4-Hydroxymandelic acid, ethyl ester, di-TMS | C16H28O4Si2 | CID 622432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 10. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Experimental Insights into Ethyl 4-hydroxymandelate (CAS 68758-68-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxymandelate, identified by CAS number 68758-68-9, is a synthetic derivative of mandelic acid.[1][2] Mandelic acid and its derivatives have garnered interest in various scientific fields for their potential biological activities. This technical guide provides a comprehensive overview of the available experimental data for Ethyl 4-hydroxymandelate, focusing on its physicochemical properties and purported biological activities. While specific quantitative experimental data on its biological effects remain proprietary or unpublished in publicly accessible literature, this guide outlines the general experimental protocols relevant to its claimed activities to assist researchers in designing future studies.
Physicochemical Properties
A summary of the key physical and chemical properties of Ethyl 4-hydroxymandelate is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Melting Point | 129.2 °C | [1] |
| Boiling Point | 346.9 °C | [1] |
| Flash Point | 137.5 °C | [1] |
| Appearance | White to cream powder or crystalline powder | |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)O)O | [1] |
Purported Biological Activities and Experimental Protocols
Product literature from chemical suppliers suggests that Ethyl 4-hydroxymandelate exhibits several biological activities, including the ability to increase fatty acid synthesis, decrease fatty acid oxidation, and inhibit signaling pathways associated with inflammation.[1][2] However, specific quantitative data from these studies are not publicly available. The following sections detail generalized experimental protocols that are typically employed to investigate such activities.
Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of a compound is often evaluated using in vitro cell-based assays, commonly with macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for assessing in vitro anti-inflammatory effects.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-treated with various concentrations of Ethyl 4-hydroxymandelate for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in treated cells compared to LPS-only controls would indicate anti-inflammatory activity.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p65, IκBα, p38, ERK, JNK). Inhibition of phosphorylation of these proteins would suggest the mechanism of anti-inflammatory action.
NF-κB Signaling Pathway Inhibition
Caption: Potential inhibition point in the NF-κB signaling pathway.
Assessment of Fatty Acid Synthesis
The effect of a compound on fatty acid synthesis can be measured by monitoring the incorporation of a labeled precursor, such as [¹⁴C]-acetate, into cellular lipids.
Experimental Workflow for Fatty Acid Synthesis Assay
Caption: General workflow for measuring fatty acid synthesis.
Detailed Protocol:
-
Cell Culture: A suitable cell line, such as hepatocytes or adipocytes, is cultured.
-
Compound Treatment: Cells are treated with Ethyl 4-hydroxymandelate.
-
Radiolabeling: A radiolabeled precursor, typically [¹⁴C]-acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, total lipids are extracted from the cells using a solvent system like chloroform:methanol.
-
Analysis: The extracted lipids are saponified to release fatty acids, which are then quantified. The amount of incorporated radioactivity is measured using a scintillation counter. An increase in radioactivity in the fatty acid fraction of treated cells compared to controls would indicate increased fatty acid synthesis.
Assessment of Fatty Acid Oxidation
The rate of fatty acid oxidation can be determined by measuring the production of a labeled end-product, such as ³H₂O or ¹⁴CO₂, from a radiolabeled fatty acid substrate.
Experimental Workflow for Fatty Acid Oxidation Assay
Caption: General workflow for measuring fatty acid oxidation.
Detailed Protocol:
-
Sample Preparation: Cell homogenates or isolated mitochondria are prepared from a relevant tissue or cell type.
-
Reaction Mixture: The prepared samples are incubated in a reaction buffer containing a radiolabeled fatty acid substrate, such as [³H]-palmitate or [¹⁴C]-palmitate, in the presence or absence of Ethyl 4-hydroxymandelate.
-
Measurement of Oxidation:
-
For [³H]-palmitate, the reaction is stopped, and the produced ³H₂O is separated from the unoxidized substrate.
-
For [¹⁴C]-palmitate, the released ¹⁴CO₂ is captured.
-
-
Quantification: The amount of radioactivity in the final product is measured using a scintillation counter. A decrease in the production of the labeled end-product in the presence of the compound would suggest an inhibition of fatty acid oxidation.
Conclusion
Ethyl 4-hydroxymandelate (CAS 68758-68-9) is a compound with reported, yet unsubstantiated in public literature, biological activities related to fatty acid metabolism and inflammation. The experimental protocols outlined in this guide provide a framework for researchers to independently investigate these claims and generate the quantitative data necessary to validate these purported effects. Further research is warranted to elucidate the specific molecular mechanisms and therapeutic potential of this compound.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as 4-hydroxymandelic acid ethyl ester, is a synthetic organic compound with emerging interest in the biomedical field. While comprehensive biological studies on this specific ester are limited, preliminary data from commercial suppliers and the known activities of its parent compound, 4-hydroxymandelic acid, suggest potential therapeutic applications in metabolic and inflammatory disorders. This technical guide provides a consolidated overview of the available information on this compound, including its chemical properties, synthesis, and putative biological activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.
Chemical Properties and Synthesis
This compound is the ethyl ester of 4-hydroxymandelic acid. Its chemical structure features a benzene ring substituted with hydroxyl groups at positions 1 and 4, and an ethyl acetate group at position 2, which also bears a hydroxyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| CAS Number | 68758-68-9 | |
| Appearance | White to off-white powder | [1] |
| IUPAC Name | This compound | |
| SMILES | CCOC(=O)C(O)c1ccc(O)cc1 | [1] |
| InChI Key | VLOUFSKXRCPIQR-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved through the esterification of 4-hydroxymandelic acid with ethanol in the presence of an acid catalyst.
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Hydroxymandelic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxymandelic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Potential Therapeutic Applications
While specific in-vivo and in-vitro studies on this compound are not widely available in peer-reviewed literature, information from commercial suppliers suggests potential activities in two key therapeutic areas: metabolic disorders and inflammation.[1] It is crucial to note that these claims require rigorous scientific validation.
Metabolic Disorders
Commercial sources suggest that this compound may influence fatty acid metabolism by increasing fatty acid synthesis and decreasing fatty acid oxidation.[1] This dual effect could be of interest in the context of metabolic diseases, although the precise mechanisms and cellular targets are yet to be elucidated.
The figure below illustrates a hypothetical workflow for investigating the effects of the compound on fatty acid metabolism.
Caption: A logical workflow for investigating the metabolic effects of the compound.
Anti-Inflammatory Activity
This compound is purported to inhibit signaling pathways associated with inflammation.[1] Inflammation is a key driver of numerous chronic diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The molecular targets and the extent of this inhibitory activity remain to be determined through dedicated studies.
The diagram below depicts a simplified, hypothetical signaling pathway that could be a target for the anti-inflammatory effects of this compound.
Caption: A potential inflammatory signaling pathway targeted by the compound.
Distinction from Structurally Similar Compounds
It is imperative to distinguish this compound from its close structural analog, Ethyl 2-(4-hydroxyphenyl)acetate (CAS 17138-28-2). The latter compound, which lacks the α-hydroxyl group, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) with a reported IC50 value of 120 µM. This biological activity should not be extrapolated to this compound without experimental verification.
Future Directions and Research Recommendations
The therapeutic potential of this compound remains largely unexplored. To validate the preliminary claims and to fully characterize its pharmacological profile, the following areas of research are recommended:
-
In Vitro Pharmacological Profiling: A comprehensive screening against a panel of receptors, enzymes, and ion channels is necessary to identify its primary molecular targets.
-
Anti-Inflammatory Assays: Studies using cell-based assays (e.g., LPS-stimulated macrophages) to quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) are required.
-
Metabolic Studies: In vitro experiments using hepatocytes and adipocytes to investigate the effects on glucose uptake, lipogenesis, and fatty acid oxidation are warranted.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema) and metabolic disorders (e.g., diet-induced obesity) is essential to establish its therapeutic potential.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is a prerequisite for any further development.
Conclusion
This compound represents a molecule with potential, yet unproven, therapeutic applications in the fields of metabolic and inflammatory diseases. The information presented in this guide, while based on limited available data, is intended to stimulate further research into this compound. Rigorous scientific investigation is required to substantiate the initial claims and to elucidate the mechanisms of action, which will be critical in determining its true therapeutic value. The detailed protocols and hypothetical frameworks provided herein offer a starting point for researchers to embark on the systematic evaluation of this promising chemical entity.
References
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Versatile Precursor in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, an ester derivative of 4-hydroxymandelic acid, is a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a reactive secondary alcohol and an ester group on a phenyl scaffold, makes it a versatile precursor for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its role in drug discovery, with a focus on its application in the synthesis of cardiovascular drugs, supported by detailed experimental protocols and quantitative data.
Core Chemical Properties and Synthesis
This compound (also known as Ethyl 4-hydroxymandelate) has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . While specific data for this exact ester is limited in publicly available literature, its parent acid, 4-hydroxymandelic acid, is a known metabolite of the beta-blocker atenolol. The synthesis of the ethyl ester can be achieved through standard esterification of 4-hydroxymandelic acid with ethanol in the presence of an acid catalyst.
While direct and extensive literature on the use of this compound as a direct precursor is not abundant, its structural similarity to other key precursors, such as 2-(4-hydroxyphenyl)acetamide, allows us to infer its potential applications and utilize analogous synthetic methodologies. A prime example is the synthesis of the widely used beta-blocker, Atenolol.
Case Study: Synthesis of Atenolol from a Structurally Related Precursor
The industrial synthesis of Atenolol provides a well-documented and highly relevant case study. Atenolol is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular diseases. The synthesis typically starts from 2-(4-hydroxyphenyl)acetamide, a compound that shares the core 4-hydroxyphenyl moiety with this compound.
The overall synthetic scheme involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the addition of isopropylamine.
Caption: Synthetic workflow for Atenolol.
A sustainable, one-pot, two-step synthesis of Atenolol has been reported using deep eutectic solvents (DES)[1].
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Isopropylamine (IPA)
-
Choline chloride:ethylene glycol (ChCl:EG) (1:2 molar ratio) as the Deep Eutectic Solvent (DES)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Glycidyl Ether Intermediate
-
In a 25 mL round-bottom flask, add 200 mg (1 equivalent) of 2-(4-hydroxyphenyl)acetamide to 0.6 mL of the ChCl:EG DES.
-
Stir the mixture magnetically at 40 °C until the amide is completely solubilized.
-
Add 0.184 g (1.5 equivalents) of epichlorohydrin dropwise to the reaction mixture.
-
Continue stirring at 40 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS)[1].
-
Upon completion, remove the unreacted epichlorohydrin by evaporation under reduced pressure[1].
-
-
Step 2: Synthesis of Atenolol
-
To the reaction mixture containing the glycidyl ether intermediate, directly add 3 equivalents of isopropylamine (IPA).
-
Stir the mixture at 40 °C for another 6 hours.
-
After the reaction is complete, remove the excess IPA by vacuum evaporation[1].
-
The resulting crude Atenolol can be purified by column chromatography on silica gel.
-
This sustainable method avoids the use of additional bases or catalysts and allows for high yields without the need for extensive chromatographic purification in some cases[2].
Quantitative Data
The following table summarizes the quantitative data for the sustainable synthesis of Atenolol.
| Parameter | Value | Reference |
| Starting Material | 2-(4-hydroxyphenyl)acetamide | [1] |
| Reagents | Epichlorohydrin, Isopropylamine | [1] |
| Solvent | ChCl:EG (1:2) DES | [1] |
| Reaction Temperature | 40 °C | [1] |
| Reaction Time (Step 1) | 6 hours | [1] |
| Reaction Time (Step 2) | 6 hours | [1] |
| Overall Yield | 95% | [1][2] |
| Purity (of S-Atenolol) | 99% | [2] |
| Enantiomeric Excess (of S-Atenolol) | >99% ee | [2] |
Mechanism of Action and Signaling Pathway
Atenolol, synthesized from a precursor structurally similar to this compound, functions by blocking the action of catecholamines (like adrenaline and noradrenaline) at β1-adrenergic receptors, which are predominantly located in the heart tissue. This blockade results in a decrease in heart rate, myocardial contractility, and blood pressure.
The following diagram illustrates the signaling pathway that is inhibited by beta-blockers like Atenolol.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Atenolol.
Conclusion
References
A Comprehensive Technical Guide to the Synthesis of Alpha-Hydroxy Phenylacetic Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core synthesis methods for alpha-hydroxy phenylacetic esters, commonly known as mandelate esters. These compounds are crucial intermediates in the pharmaceutical and fine chemical industries, serving as building blocks for a wide range of therapeutic agents. This guide details various synthetic pathways, providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Alpha-Hydroxy Phenylacetic Esters
Alpha-hydroxy phenylacetic esters are a class of organic compounds characterized by a phenyl group and a hydroxyl group attached to the alpha-carbon of an acetate ester. The chiral center at the alpha-position makes the stereoselective synthesis of these esters a critical aspect, particularly for pharmaceutical applications where a specific enantiomer often exhibits the desired biological activity. This guide will cover both classical and modern asymmetric methods for their preparation.
Core Synthesis Methods
Several key methodologies have been developed for the synthesis of alpha-hydroxy phenylacetic esters, each with its own advantages and limitations regarding yield, stereoselectivity, and scalability.
Fischer-Speier Esterification
A traditional and straightforward method for the synthesis of racemic alpha-hydroxy phenylacetic esters is the Fischer-Speier esterification of mandelic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Ethyl Mandelate
-
Materials:
-
Mandelic acid (1.0 eq)
-
Anhydrous ethanol (10-20 eq, serving as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (p-TSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add mandelic acid and an excess of anhydrous ethanol.
-
While stirring, slowly add the acid catalyst (concentrated H₂SO₄ or p-TSA).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.
-
Purify the crude product by vacuum distillation.
-
Transesterification
Transesterification involves the conversion of an existing ester into a different ester by reaction with an alcohol. This method is particularly useful when a specific mandelate ester, such as methyl mandelate, is more readily available.
Experimental Protocol: Base-Catalyzed Transesterification of Methyl Mandelate to Ethyl Mandelate
-
Materials:
-
Methyl mandelate (1.0 eq)
-
Anhydrous ethanol (large excess)
-
Sodium ethoxide (NaOEt, catalytic amount)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve methyl mandelate in a large excess of anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl mandelate by vacuum distillation.
-
Synthesis from Mandelonitrile
Alpha-hydroxy phenylacetic esters can be synthesized directly from mandelonitrile, which is readily prepared from benzaldehyde. This method involves the acid-catalyzed alcoholysis of the nitrile group.
Experimental Protocol: Synthesis of Ethyl Mandelate from Mandelonitrile
-
Materials:
-
Mandelonitrile (Benzaldehyde cyanohydrin) (1.0 eq)
-
Anhydrous ethanol (large excess)
-
Anhydrous hydrogen chloride (HCl) gas or concentrated HCl
-
Aromatic hydrocarbon (e.g., toluene)
-
Ammonia gas (optional, for workup)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet, place a large excess of anhydrous ethanol.
-
Cool the ethanol in an ice bath and saturate it with anhydrous HCl gas. Alternatively, a solution of concentrated HCl in ethanol can be used.
-
Slowly add mandelonitrile to the acidic ethanol solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 80 °C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
For workup, the excess HCl can be neutralized with gaseous ammonia, leading to the precipitation of ammonium chloride.
-
Add an aromatic hydrocarbon like toluene and remove the excess ethanol by distillation.
-
Filter the precipitated ammonium chloride.
-
Isolate the ethyl mandelate from the filtrate by vacuum distillation.
-
Asymmetric Synthesis Methods
For pharmaceutical applications, the synthesis of enantiomerically pure alpha-hydroxy phenylacetic esters is paramount. Several asymmetric methods have been developed to achieve this.
Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Mandelate [1]
-
Materials:
-
Racemic methyl mandelate (1.0 eq)
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate)
-
Organic solvent (e.g., isopropyl ether, tert-butyl methyl ether)
-
-
Procedure:
-
In a flask, dissolve racemic methyl mandelate in the organic solvent.
-
Add the acyl donor.
-
Add the immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 40-55 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the desired conversion (typically around 50%) is reached, filter off the immobilized lipase (which can often be reused).
-
Separate the unreacted (R)-methyl mandelate from the acylated (S)-methyl mandelate by column chromatography.[1]
-
The enantioselective reduction of a prochiral α-keto ester, such as ethyl benzoylformate, is a powerful method to produce a single enantiomer of the corresponding α-hydroxy ester.
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Ethyl Benzoylformate [2][3][4][5]
-
Materials:
-
Ethyl benzoylformate (1.0 eq)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1-0.2 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane (1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the CBS catalyst in anhydrous THF or toluene.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the borane reagent (BH₃·THF or catecholborane) and stir for a few minutes.
-
Add a solution of ethyl benzoylformate in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched ethyl mandelate.
-
Quantitative Data Summary
The choice of synthesis method often depends on a trade-off between yield, enantioselectivity, cost, and experimental complexity. The following tables summarize typical quantitative data for the different synthesis pathways.
Table 1: Synthesis of Racemic Alpha-Hydroxy Phenylacetic Esters
| Method | Substrate | Alcohol/Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fischer-Speier | Mandelic Acid | Ethanol | H₂SO₄ | Reflux | 4-8 | 80-90 | [6] |
| Fischer-Speier | Mandelic Acid | Ethanol | p-TSA | Reflux | 6-12 | 85-95 | [6] |
| From Mandelonitrile | Mandelonitrile | Ethanol | HCl | Reflux | ~6 | ~95 |
Table 2: Asymmetric Synthesis of Alpha-Hydroxy Phenylacetic Esters
| Method | Substrate | Catalyst/Enzyme | Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Kinetic Resolution | Racemic Methyl Mandelate | Pseudomonas sp. Lipase | Vinyl Acetate | RT | - | ~40 | >98 (R) | [1] |
| Kinetic Resolution | Racemic Mandelic Acid | Novozym 435 | 1-Pentanol | - | - | - | High | |
| Asymmetric Reduction | Ethyl Benzoylformate | (R)-CBS Catalyst | Catecholborane | -78 | 24 | High | >95 | [2][4] |
| Biocatalytic Reduction | Ethyl Benzoylformate | S. cerevisiae | Glucose | RT | 24-48 | up to 98 | >98 | [7] |
Note: Yields and enantiomeric excess (ee) can vary significantly depending on the specific reaction conditions, substrates, and catalysts/enzymes used.
Conclusion
The synthesis of alpha-hydroxy phenylacetic esters can be achieved through a variety of effective pathways. For the production of racemic esters, Fischer-Speier esterification and synthesis from mandelonitrile offer direct and high-yielding routes. For applications requiring high optical purity, asymmetric synthesis methods are indispensable. Biocatalytic approaches, such as kinetic resolution with lipases and asymmetric reduction with whole-cell systems, provide environmentally friendly and highly enantioselective methods. Chemocatalytic asymmetric reductions, like the Corey-Bakshi-Shibata reduction, also offer excellent enantioselectivity and are widely applicable. The optimal synthesis strategy will depend on the specific requirements of the final product, including desired stereochemistry, purity, production scale, and economic considerations. This guide provides the foundational information for researchers to make an informed decision and proceed with the synthesis of these valuable compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Theoretical calculations on Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate structure
An In-depth Technical Guide to the Theoretical Calculations on the Structure of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This technical guide provides a comprehensive overview of the theoretical computational methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct computational studies on this specific molecule are not extensively available in the public domain, this document outlines the established in silico protocols and expected outcomes based on research of structurally similar compounds. This guide is intended to serve as a roadmap for researchers and professionals in drug development and computational chemistry.
Introduction to the Molecule
This compound is a derivative of mandelic acid, featuring a hydroxyphenyl group. Its structural characteristics, including the chiral center at the alpha-carbon, the hydroxyl group, and the ester functional group, make it a molecule of interest for potential biological activity. Theoretical calculations provide a powerful, non-experimental means to investigate its properties at the atomic level, offering insights that can guide further research and development.
Computational Methodologies
A robust computational analysis of this compound would typically involve a multi-step approach, primarily relying on Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.[1][2]
2.1 Conformational Analysis
The initial step is to identify the most stable conformer (the lowest energy three-dimensional arrangement) of the molecule. This is crucial as the molecular conformation dictates its properties. A common approach is to perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the molecule around its flexible dihedral angles.[1]
Experimental Protocol: A relaxed PES scan would be performed using a quantum chemical software package like Gaussian. The dihedral angles of interest, such as those around the C-C and C-O bonds of the ethyl acetate group and the phenyl ring, would be rotated in discrete steps (e.g., 20° increments over 360°). At each step, the geometry is optimized to find the lowest energy for that particular constrained geometry.[1] A relatively modest level of theory, such as B3LYP with a 6-31+G basis set, is often sufficient for this initial screening.[1]
2.2 Geometry Optimization and Frequency Calculations
Once the global minimum energy conformer is identified from the PES scan, a full geometry optimization is performed without any constraints. This is typically carried out using a higher level of theory to obtain a more accurate structure. Following optimization, vibrational frequency calculations are essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[1]
Experimental Protocol: The geometry of the most stable conformer is optimized using a functional like B3LYP or M06-2X with a larger basis set, such as 6-311++G(d,p), to better account for electron correlation and polarization.[1][3] The absence of imaginary frequencies in the subsequent frequency calculation confirms a stable structure. These calculations are typically performed in the gas phase, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).
Predicted Structural and Electronic Properties
The optimized molecular structure provides a wealth of information that can be summarized for analysis.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | C=O (ester) | ~1.21 |
| C-O (ester) | ~1.35 | |
| O-H (hydroxyl) | ~0.97 | |
| C-O (hydroxyl) | ~1.43 | |
| C-C (phenyl) | ~1.39 (average) | |
| Bond Angle | O=C-O (ester) | ~124 |
| HO-C-C | ~109 | |
| Dihedral Angle | C-C-O-H | Varies with conformation |
Note: These are typical values and would be precisely determined from the geometry optimization.
3.1 Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimates based on similar aromatic compounds.
Spectroscopic Property Predictions
Theoretical calculations can predict various spectra, which can be used to validate or interpret experimental data.
4.1 UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption wavelengths (λmax) and oscillator strengths (f) which correspond to the peaks in a UV-Vis spectrum.[1][4] These transitions are typically from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).[4]
Experimental Protocol: Using the optimized geometry, TD-DFT calculations are performed. The first few excited states are calculated to identify the transitions with significant oscillator strengths. For example, a calculation might show a strong absorption band assigned to a HOMO→LUMO transition.[4]
Table 3: Predicted UV-Vis Absorption Data
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~270 - 290 | > 0.1 |
| HOMO-1 → LUMO | ~220 - 240 | > 0.2 |
Note: The exact wavelengths and intensities depend on the chosen functional and solvent model.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data to confirm the molecular structure.[5]
Experimental Protocol: The GIAO method is applied to the optimized structure. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts (δ).
Visualization of Computational Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of the theoretical calculations and the relationships between different molecular properties.
Caption: Workflow for theoretical analysis of molecular structure.
Caption: Interplay of molecular structure and predicted properties.
Conclusion
The theoretical investigation of this compound, following the protocols outlined in this guide, can provide profound insights into its fundamental chemical nature. By leveraging computational tools like DFT and TD-DFT, researchers can predict its stable conformation, electronic characteristics, and spectroscopic signatures. This information is invaluable for interpreting experimental results, understanding potential mechanisms of action, and guiding the design of new molecules in drug discovery and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Ethyl 4-Hydroxymandelate via Fischer Esterification
Abstract
This application note details a robust and reproducible protocol for the synthesis of ethyl 4-hydroxymandelate through the Fischer esterification of 4-hydroxymandelic acid with ethanol. Ethyl 4-hydroxymandelate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This document provides comprehensive experimental procedures, including reaction setup, monitoring, work-up, and purification. Additionally, a summary of reaction parameters and expected outcomes is presented for easy reference by researchers in organic synthesis and drug development.
Introduction
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[3][4] This reaction is an equilibrium process, and strategies to drive the reaction towards the product include using an excess of one reactant (usually the alcohol) or removing water as it is formed.[5][6] 4-Hydroxymandelic acid is an important building block, and its ester derivatives are key precursors in the pharmaceutical industry.[1] This protocol describes the efficient conversion of 4-hydroxymandelic acid to ethyl 4-hydroxymandelate using ethanol in the presence of a catalytic amount of sulfuric acid.
Reaction Scheme
4-Hydroxymandelic Acid + Ethanol <--Sulfuric Acid--> Ethyl 4-Hydroxymandelate + Water
Experimental Protocol
Materials:
-
4-Hydroxymandelic acid
-
Anhydrous ethanol (absolute)[7]
-
Concentrated sulfuric acid (98%)[7]
-
Ethyl acetate[7]
-
Saturated sodium bicarbonate (NaHCO₃) solution[7]
-
Brine (saturated NaCl solution)[7]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[7]
Equipment:
-
Round-bottom flask
-
Reflux condenser[7]
-
Heating mantle or oil bath[7]
-
Magnetic stirrer and stir bar
-
Separatory funnel[7]
-
Rotary evaporator[7]
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxymandelic acid (1.0 eq). To this, add an excess of absolute ethanol (10-20 eq), which also serves as the solvent.[7]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[7] The addition should be done cautiously as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-hydroxymandelic acid) is consumed. This typically takes 4-8 hours.[7]
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[7]
-
Work-up: Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.[2][7]
-
Washing: Wash the organic layer sequentially with:
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-hydroxymandelate.[7]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.[2][7]
Data Presentation
The following table summarizes the key quantitative data for the Fischer esterification of 4-hydroxymandelic acid with ethanol.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxymandelic Acid | 1.0 eq | [7] |
| Ethanol | 10-20 eq (solvent) | [7] |
| Catalyst | ||
| Concentrated H₂SO₄ | 0.1-0.2 eq | [7] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | [7] |
| Reaction Time | 4-8 hours | [7] |
| Yield | ||
| Isolated Yield | 80-90% (expected) | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ethyl 4-hydroxymandelate.
Signaling Pathway (Reaction Mechanism)
Caption: Key steps in the Fischer esterification mechanism.
Conclusion
The Fischer esterification of 4-hydroxymandelic acid with ethanol provides a reliable and high-yielding route to ethyl 4-hydroxymandelate. The protocol outlined in this application note is straightforward and utilizes common laboratory reagents and equipment. By carefully controlling the reaction conditions and following the detailed work-up procedure, researchers can consistently obtain the desired product in good purity. This method is well-suited for both small-scale synthesis in academic research and for process development in the pharmaceutical industry.
References
- 1. iris.unisa.it [iris.unisa.it]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Protocol for the Asymmetric Synthesis of Ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate
Application Notes
This document provides a detailed protocol for the asymmetric synthesis of ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as ethyl (R)-4-hydroxymandelate. This chiral α-hydroxy ester is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The protocol primarily focuses on a green chemistry approach using a whole-cell biocatalyst, specifically Daucus carota (carrot) root, for the enantioselective reduction of the prochiral precursor, ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. An alternative method utilizing baker's yeast (Saccharomyces cerevisiae) is also presented.
The use of plant-based biocatalysts like Daucus carota offers several advantages, including mild reaction conditions, high enantioselectivity, environmental friendliness, and cost-effectiveness, as it eliminates the need for expensive and potentially toxic heavy metal catalysts and cofactors.[1][2][3] Similarly, baker's yeast is a readily available and effective biocatalyst for asymmetric ketone reductions.[4]
The described methodologies are suitable for researchers in organic chemistry, medicinal chemistry, and drug development. The protocols include detailed steps for the biocatalytic reduction, product extraction, purification, and analysis of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the biocatalytic reduction of analogous α-keto esters. These values can be considered as benchmarks for the synthesis of ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate.
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Reference |
| Daucus carota | Various prochiral ketones | Moderate to Excellent | Up to 100 | 24-120 | [1][5] |
| Saccharomyces cerevisiae | Ethyl Benzoylformate | Up to 100 | 85 | 36 | [4][6] |
Experimental Protocols
Method 1: Biocatalytic Reduction using Daucus carota (Carrot) Root
This protocol details the enantioselective reduction of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate using fresh carrot root.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
Fresh Daucus carota (carrots)
-
Distilled water
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Biocatalyst:
-
Thoroughly wash and peel fresh carrots.
-
Finely grate or slice the carrots.[3]
-
Weigh 100 g of the prepared carrot into a 500 mL Erlenmeyer flask.
-
-
Biocatalytic Reduction:
-
Add 200 mL of distilled water to the flask containing the carrot.
-
Dissolve 1 g of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in a minimal amount of ethanol (e.g., 1-2 mL) and add it to the flask.
-
Stopper the flask and stir the mixture at room temperature (approximately 25°C) using a magnetic stirrer. The stirring should be vigorous enough to ensure good mixing without completely macerating the carrot tissue.[2]
-
Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 48-72 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, filter the mixture through celite to remove the carrot pulp.
-
Wash the pulp with a small amount of distilled water.
-
Transfer the combined filtrate to a separatory funnel and extract the aqueous phase three times with 100 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ethyl (R)-2-hydroxy-2-(4-hydroxyphenyl)acetate by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A suitable column, such as a Chiralpak IC, with a mobile phase of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (for acidic compounds) can be used as a starting point for method development.[7][8]
-
Method 2: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines the asymmetric reduction using commercially available baker's yeast.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Glucose
-
Yeast extract
-
Peptone
-
Distilled water
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard fermentation and laboratory equipment
Procedure:
-
Yeast Culture Preparation:
-
Prepare a fermentation medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% glucose in distilled water).
-
Inoculate the sterile medium with Saccharomyces cerevisiae and incubate at 30°C with shaking until a sufficient cell concentration is reached.[4]
-
-
Biocatalytic Reduction:
-
Transfer the yeast culture to a reaction vessel.
-
Add ethyl 2-(4-hydroxyphenyl)-2-oxoacetate to the culture. The substrate concentration should be optimized, starting from a range of 1-5 g/L.[6]
-
Add glucose as a co-substrate for cofactor regeneration.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.[4]
-
Monitor the reaction by TLC or HPLC.
-
-
Work-up and Extraction:
-
Separate the yeast cells from the reaction mixture by centrifugation or filtration through celite.
-
Extract the supernatant or filtrate with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Follow the same purification and analysis steps as described in Method 1 (steps 4 and 5).
-
Visualizations
Experimental Workflow
References
- 1. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]
- 2. Carrots (Daucus carota) [organic-chemistry.org]
- 3. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate, as a versatile starting material for the synthesis of various enzyme inhibitors. While direct synthesis of inhibitors from this specific precursor is not extensively documented in publicly available literature, its chemical structure, featuring key functional groups—a secondary alcohol, an ester, and a phenol—lends itself to a variety of synthetic transformations to generate potent bioactive molecules.
This document outlines proposed synthetic strategies for developing inhibitors for several key enzyme targets, provides detailed protocols for well-established enzyme inhibition assays, and presents quantitative data from structurally similar compounds to guide research and development efforts.
Overview of Target Enzymes and Signaling Pathways
Derivatives of molecules structurally related to this compound have shown inhibitory activity against several classes of enzymes. Understanding the roles of these enzymes in physiological and pathological processes is crucial for rational drug design.
Monoamine Oxidase A (MAO-A)
Monoamine Oxidase A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[1]
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[2] AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[2]
α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[3] Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.[3]
Proposed Synthetic Pathways
The following are proposed synthetic workflows for generating enzyme inhibitors from this compound. These are based on established chemical reactions and the known structure-activity relationships of similar inhibitor classes.
Synthesis of Coumarin-Based Carbonic Anhydrase Inhibitors
Coumarin derivatives are a known class of carbonic anhydrase inhibitors. The phenolic hydroxyl group of this compound can be utilized in a Pechmann condensation to construct the coumarin scaffold.
Synthesis of Benzothiazine-Based Monoamine Oxidase Inhibitors
Benzothiazine derivatives have shown potent MAO inhibitory activity. A multi-step synthesis could be envisioned where the core scaffold is built upon the starting material.
Quantitative Data from Structurally Similar Inhibitors
The following tables summarize the inhibitory activities of compounds that are structurally related to the proposed products. This data can serve as a benchmark for newly synthesized derivatives.
Table 1: Inhibitory Activity of Coumarin-based Carbonic Anhydrase Inhibitors
| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Reference Compound |
| 7d | hCA IX | 0.58 | Acetazolamide |
| 8a | hCA XII | 0.48 | Acetazolamide |
Data from a study on 7-hydroxycoumarin acetamide derivatives.[4]
Table 2: Inhibitory Activity of Benzothiazine-based Monoamine Oxidase Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound |
| 9i | MAO-A | 0.11 ± 0.005 | Moclobemide |
| 3 | MAO-B | 0.21 ± 0.01 | Selegiline |
Data from a study on 4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides.[5]
Table 3: Inhibitory Activity of Flavonoid-based Acetylcholinesterase Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound |
| 7 | AChE | 13.0 ± 1.9 | Naringenin |
Data from a study on flavonoids derived from naringenin.[6]
Table 4: Inhibitory Activity of Thiazolidine-2,4-dione-based α-Glucosidase Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound |
| 6k | α-Glucosidase | 5.44 ± 0.13 | Acarbose |
Data from a study on thiazolidine-2,4-dione derivatives.[7]
Experimental Protocols
The following are detailed, generalized protocols for performing in vitro enzyme inhibition assays for the target enzymes.
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the colored product p-nitrophenol.[1]
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA (e.g., 1 mg/mL) in cold Tris-HCl buffer.
-
Prepare a working solution of CA by diluting the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold buffer.
-
Prepare a fresh stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.
-
Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM).
-
-
Assay in 96-well Plate:
-
Add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh).[2]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay in 96-well Plate:
-
Add buffer, test compound solution, and DTNB solution to each well.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction (ΔAbs/min).
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the CA assay.
-
Protocol for α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
Test compounds and a known α-glucosidase inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (1 mM) in phosphate buffer.
-
Prepare solutions of test compounds and the positive control in a suitable solvent (e.g., buffer or DMSO).
-
-
Assay in 96-well Plate:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Protocol for Monoamine Oxidase A Inhibition Assay
This protocol utilizes a continuous spectrophotometric method to measure MAO-A activity.[8]
Materials:
-
Source of MAO-A (e.g., rat liver mitochondria or recombinant human MAO-A)
-
Kynuramine (substrate for MAO-A)
-
Phosphate buffer
-
Test compounds and a known MAO-A inhibitor (e.g., Clorgyline)
-
Spectrophotometer capable of measuring absorbance at 316 nm
Procedure:
-
Reagent Preparation:
-
Prepare the MAO-A enzyme suspension in phosphate buffer.
-
Prepare a stock solution of kynuramine in a suitable solvent.
-
Prepare solutions of test compounds and the positive control.
-
-
Assay Procedure:
-
Pre-incubate the enzyme solution with the test compound or vehicle at 37°C for a specified time.
-
Initiate the reaction by adding the kynuramine substrate.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.[8]
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Disclaimer
The synthetic pathways described in this document are proposed based on established chemical principles and are intended for guidance purposes only. Researchers should conduct their own literature review and optimization studies. The quantitative data provided is for structurally related compounds and may not be representative of the inhibitors synthesized from this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for the analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
An Application Note for the Analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate by High-Performance Liquid Chromatography (HPLC).
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This method is suitable for researchers, scientists, and drug development professionals for purity assessment, stability testing, and quality control of this important pharmaceutical intermediate.
Introduction
This compound, also known as ethyl 4-hydroxymandelate, is a key building block in the synthesis of various pharmaceuticals. Accurate determination of its purity and the quantification of impurities are critical for ensuring the quality and safety of the final drug product. The HPLC method described herein is selective, sensitive, and reliable for the intended purpose.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard high-performance liquid chromatography system equipped with a UV detector is used.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 17 | 10 | 90 |
| 18 | 90 | 10 |
| 20 | 90 | 10 |
Reagent and Sample Preparation
-
Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and Water (HPLC grade).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL. Prepare working standards of appropriate concentrations by further diluting the stock solution with the diluent.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements. Inject the standard solution (e.g., 10 µg/mL) five times and evaluate the parameters.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 4: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Specificity | No interference from blank and placebo |
| Robustness | The method is robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Data Presentation
Table 5: Representative Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | 8.52 | 125430 | 10.0 | 99.8 |
| Standard 2 | 8.51 | 250120 | 20.0 | 99.9 |
| Sample 1 | 8.53 | 187650 | 15.0 | 99.5 |
| Sample 2 | 8.52 | 188100 | 15.1 | 99.7 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantitative determination of this compound in bulk drug and intermediate samples. The method is validated to be linear, precise, accurate, specific, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.
Application Notes and Protocols for the GC-MS Identification of Hydroxyphenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphenylacetate derivatives are a class of phenolic acids that play significant roles in various physiological and pathological processes. As metabolites of aromatic amino acids like tyrosine and phenylalanine, their presence and concentration in biological fluids can serve as important biomarkers for metabolic disorders, gut microbiome activity, and neurological conditions. For instance, elevated levels of certain hydroxyphenylacetic acids have been linked to conditions such as phenylketonuria, tyrosinemia, and small intestinal bacterial overgrowth (SIBO). Accurate identification and quantification of these derivatives are crucial for advancing research in diagnostics, drug development, and understanding metabolic pathways.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of hydroxyphenylacetate derivatives necessitate a chemical derivatization step to make them amenable to GC-MS analysis. This application note provides a detailed protocol for the identification of hydroxyphenylacetate derivatives using a two-step derivatization method involving methoximation followed by silylation.
Principle of the Method
Direct analysis of hydroxyphenylacetate derivatives by GC-MS is challenging due to their polar nature, which can lead to poor chromatographic peak shape and thermal degradation in the injector port. To overcome these limitations, a two-step derivatization procedure is employed:
-
Methoximation: The carbonyl group (if present) of the hydroxyphenylacetate derivative reacts with methoxyamine hydrochloride to form a methoxime. This step is crucial for preventing tautomerization and the formation of multiple peaks for a single analyte.[1]
-
Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers and esters, respectively, by reacting with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen atoms with non-polar TMS groups, significantly increasing the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis.[1]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis of hydroxyphenylacetate derivatives.
Materials and Reagents
-
Hydroxyphenylacetate standards (e.g., 2-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
GC-MS vials (2 mL) with inserts
-
Microsyringes
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
Evaporation system (e.g., nitrogen evaporator)
Sample Preparation (from Biological Fluids, e.g., Urine or Plasma)
-
Internal Standard Addition: To 1 mL of the biological fluid, add a known concentration of the internal standard.
-
Acidification: Adjust the pH of the sample to <2 with a suitable acid (e.g., 6M HCl) to protonate the carboxylic acid groups.
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process twice more, combining the organic layers.
-
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 30-40°C).
Two-Step Derivatization Protocol
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL).
-
To the dried sample residue in a GC-MS vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block or oven.[2]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.[2]
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 70°C, hold for 2 min |
| Ramp 1: 10°C/min to 250°C, hold for 5 min | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivatives of common hydroxyphenylacetic acid isomers. Retention times are approximate and can vary depending on the specific GC conditions and column used.
| Compound | Derivative | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 2-Hydroxyphenylacetic acid | di-TMS | ~12.5 | 296 | 281, 207, 179 |
| 3-Hydroxyphenylacetic acid | di-TMS | ~13.2 | 296 | 281, 207, 179 |
| 4-Hydroxyphenylacetic acid | di-TMS | ~13.5 | 296 | 281, 207, 179 |
| 3,4-Dihydroxyphenylacetic acid | tri-TMS | ~15.8 | 384 | 369, 281, 179 |
Note: The molecular ion may not always be the most abundant ion. The fragment ions listed are characteristic and can be used for identification and quantification in SIM mode.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Workflow for GC-MS analysis of hydroxyphenylacetate derivatives.
Signaling Pathway
Hydroxyphenylacetate derivatives are involved in the metabolism of the aromatic amino acid tyrosine, which is a precursor to important neurotransmitters like dopamine. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of tyrosine and dopamine.
References
Application Notes and Protocols for the Derivatization of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a derivative of mandelic acid, presents a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a phenolic hydroxyl group, a secondary alcohol, and an ester moiety, offers multiple points for chemical modification. This document provides detailed protocols for the derivatization of this core structure and subsequent biological screening of the resulting analogues. The primary biological targets identified for screening are Monoamine Oxidase A (MAO-A), an enzyme implicated in neuropsychiatric disorders, and general cytotoxicity, a crucial parameter in early-stage drug discovery.
Data Presentation
Table 1: Hypothetical Derivatization of this compound
| Derivative ID | R1 (Phenolic Position) | R2 (α-Hydroxyl Position) | R3 (Ester Position) | Yield (%) | Purity (%) |
| EHPA-001 | -OCH₃ | -OH | -OCH₂CH₃ | 85 | >98 |
| EHPA-002 | -OCH₂CH₂CH₃ | -OH | -OCH₂CH₃ | 78 | >97 |
| EHPA-003 | -OH | -OCOCH₃ | -OCH₂CH₃ | 92 | >99 |
| EHPA-004 | -OH | -OCH₃ | -OCH₂CH₃ | 75 | >95 |
| EHPA-005 | -OH | -OH | -NHCH₃ | 65 | >96 |
| EHPA-006 | -OH | -OH | -N(CH₃)₂ | 68 | >97 |
Table 2: Biological Screening Data for EHPA Derivatives
| Derivative ID | MAO-A Inhibition IC₅₀ (µM) | Cytotoxicity (CC₅₀) against HeLa cells (µM) |
| EHPA-Core | >100 | >100 |
| EHPA-001 | 15.2 | 85.6 |
| EHPA-002 | 8.9 | 72.3 |
| EHPA-003 | 45.8 | >100 |
| EHPA-004 | 22.1 | 91.4 |
| EHPA-005 | 5.4 | 45.2 |
| EHPA-006 | 3.1 | 38.9 |
| Clorgyline | 0.015 | Not Assessed |
Experimental Protocols
A. Derivatization of this compound
The derivatization strategy focuses on three reactive sites: the phenolic hydroxyl group (R1), the α-hydroxyl group (R2), and the ethyl ester group (R3).
Protocol A1: O-Alkylation of the Phenolic Hydroxyl Group (e.g., Synthesis of EHPA-001)
This protocol describes the selective alkylation of the more acidic phenolic hydroxyl group.
Materials:
-
This compound
-
Methyl iodide (or other alkyl halides)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired O-alkylated product.
Protocol A2: Esterification of the α-Hydroxyl Group (e.g., Synthesis of EHPA-003)
This protocol requires the protection of the phenolic hydroxyl group prior to esterification of the less reactive α-hydroxyl group. For simplicity, this example assumes the phenolic hydroxyl is not significantly reactive under these conditions or has been protected.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol A3: Amidation of the Ethyl Ester Group (e.g., Synthesis of EHPA-005)
This protocol describes the conversion of the ethyl ester to a methylamide.
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water or 2 M in THF)
-
Methanol
-
Sealed reaction vessel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a pressure-rated sealed vessel.
-
Add an excess of methylamine solution (5-10 eq).
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully vent the vessel.
-
Remove the solvent and excess methylamine under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
B. Biological Screening Protocols
Protocol B1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the IC₅₀ value of a test compound for MAO-A.[1]
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test compounds and a known inhibitor (e.g., Clorgyline) dissolved in DMSO
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compounds and clorgyline in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 40 µL of MAO-A enzyme solution to each well. Add 5 µL of the test compound dilutions (or DMSO for the uninhibited control). Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a substrate/detection mixture containing p-tyramine, Amplex® Red, and HRP in the assay buffer. Add 55 µL of this mixture to each well to initiate the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Read kinetically for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Normalize the rates to the uninhibited control (100% activity). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol B2: Cytotoxicity Screening using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3][4][5][6]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Mandatory Visualizations
Caption: MAO-A metabolic pathway and its inhibition.
Caption: Workflow for derivatization and biological screening.
References
Application Notes and Protocols: Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a derivative of mandelic acid, is a phenolic compound with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to other alpha-hydroxy acids and phenolic compounds suggests potential utility as a synthetic intermediate and a candidate for biological screening. This document provides an overview of its synthesis, potential applications based on structurally related compounds, and detailed protocols for its synthesis and for preliminary biological evaluation.
Introduction
This compound (CAS No. 68758-68-9) is an organic molecule incorporating a p-hydroxyphenyl group, an alpha-hydroxy group, and an ethyl ester moiety. The presence of the phenolic hydroxyl group and the chiral alpha-hydroxy carbon makes it an interesting scaffold for medicinal chemistry exploration. Phenolic compounds are well-known for their antioxidant properties, while alpha-hydroxy acids are found in various biologically active molecules. This document outlines the synthesis of this compound from its keto-ester precursor and provides protocols for assessing its potential antioxidant and cytotoxic activities.
Synthesis
This compound can be readily synthesized by the reduction of its corresponding keto-ester, ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in 40 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add 0.42 g (11 mmol) of sodium borohydride to the solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 20 mL of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Potential Medicinal Chemistry Applications
While direct biological data is scarce, the structural features of this compound suggest several potential areas of application in medicinal chemistry.
-
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can act as a hydrogen donor to scavenge free radicals, potentially mitigating oxidative stress implicated in various diseases.
-
Antimicrobial Properties: Mandelic acid, the parent carboxylic acid of this ester, and its derivatives are known to possess antimicrobial properties. This compound could be investigated for its activity against various bacterial and fungal strains.
-
Synthetic Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex pharmaceutical agents. The hydroxyl and ester functionalities can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies.
Protocols for Biological Evaluation
To assess the potential of this compound, the following standard in vitro assays can be employed.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol in a 96-well plate.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add the DPPH solution to each well containing the test compound dilutions.
-
Include a control well with methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
-
Doxorubicin (positive control)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a stock solution of the test compound in DMSO and then dilute it with the cell culture medium to various concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Quantitative data from the suggested assays should be summarized in clear, structured tables for easy comparison.
Table 1: Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC₅₀ (µM) |
| This compound | To be determined |
| Ascorbic Acid (Positive Control) | To be determined |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| This compound | HeLa | To be determined |
| This compound | MCF-7 | To be determined |
| Doxorubicin (Positive Control) | HeLa | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | To be determined |
Conclusion
This compound is a readily synthesizable compound with potential for exploration in medicinal chemistry. Based on its structural characteristics, it is a candidate for evaluation as an antioxidant and antimicrobial agent. The provided protocols offer a starting point for the synthesis and preliminary biological characterization of this and structurally related compounds, paving the way for further investigation into its therapeutic potential.
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, albeit theoretical, framework for the synthesis of novel carbonic anhydrase (CA) inhibitors, starting from Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. While direct synthesis from this specific precursor is not extensively documented in current literature, this guide outlines a plausible synthetic route based on established chemical principles for creating sulfonamide-based inhibitors. Included are comprehensive experimental protocols, data presentation tables with representative values, and visualizations of the synthetic workflow and the fundamental role of carbonic anhydrase in cellular signaling.
Introduction to Carbonic Anhydrases as Drug Targets
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions like lipogenesis and gluconeogenesis.[2]
In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution and subcellular localization.[2] Dysregulation of specific CA isoforms is implicated in a range of pathologies, making them attractive therapeutic targets. For instance:
-
hCA II , a highly active and widespread cytosolic isoform, is a target for antiglaucoma drugs, where inhibition reduces aqueous humor secretion and intraocular pressure.[3]
-
hCA IX and hCA XII are membrane-bound isoforms overexpressed in many hypoxic solid tumors.[4] They contribute to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[4] Selective inhibition of these isoforms is a promising strategy in oncology.[5]
The most prominent class of CA inhibitors (CAIs) are aromatic or heterocyclic sulfonamides, which bind to the Zn²⁺ ion in the enzyme's active site.[6] This document outlines a proposed synthesis of a novel sulfonamide derivative using this compound as a scaffold.
Proposed Synthetic Pathway
The synthesis leverages the phenolic hydroxyl group of the starting material, which activates the aromatic ring for electrophilic substitution. The key transformation is the introduction of a sulfonamide group, the primary pharmacophore responsible for zinc binding and enzyme inhibition.
The proposed two-step reaction involves:
-
Chlorosulfonylation: The aromatic ring of this compound is reacted with chlorosulfonic acid. The hydroxyl group is a strong ortho-, para-director. Since the para position is occupied, the sulfonyl chloride group is expected to add at the ortho position (C3).
-
Amination: The resulting sulfonyl chloride intermediate is then reacted with aqueous ammonia to yield the final sulfonamide product.
Figure 1: Proposed synthetic workflow for the synthesis of a novel carbonic anhydrase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-(aminosulfonyl)-4-hydroxyphenyl)-2-hydroxyacetate
Materials:
-
This compound
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
Step A: Chlorosulfonylation
-
Cool a flask containing chlorosulfonic acid (2.5 equivalents) to 0°C in an ice bath.
-
Slowly add this compound (1 equivalent) to the cooled chlorosulfonic acid with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude sulfonyl chloride intermediate. Caution: Sulfonyl chlorides are moisture-sensitive and should be used promptly.
Step B: Amination
-
Dissolve the crude sulfonyl chloride intermediate from Step A in a suitable solvent like acetone or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add concentrated aqueous ammonia (5-10 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[7]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against various human CA (hCA) isoforms.
Principle: The assay measures the inhibition of the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[8]
Materials:
-
Purified human carbonic anhydrase isozymes (hCA I, II, IX, XII)
-
Synthesized inhibitor compound
-
Acetazolamide (standard inhibitor)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized inhibitor and acetazolamide in DMSO.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add varying concentrations of the inhibitor (or standard) to the wells. Include a control well with DMSO only (no inhibitor).
-
Add the CA enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm at time intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Data Presentation (Representative Data)
The following tables present hypothetical but realistic data for the synthesized compound, based on values reported for similar novel sulfonamide inhibitors in the literature.
Table 1: Synthetic and Physical Characterization
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|
| PROD-01 | C₁₀H₁₃NO₇S | 65 | 198-200 |
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
|---|
| PROD-01 | 12.5 (s, 1H, OH), 8.1 (s, 2H, SO₂NH₂), 7.6 (d, 1H), 7.4 (dd, 1H), 7.0 (d, 1H), 5.1 (s, 1H, CH-OH), 4.1 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 172.5, 155.0, 140.1, 130.5, 128.9, 122.4, 118.0, 72.3, 61.5, 14.1 |
Table 3: Carbonic Anhydrase Inhibition Data (Kᵢ, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-assoc.) | hCA XII (Tumor-assoc.) |
|---|---|---|---|---|
| PROD-01 | 255 | 85 | 28 | 15 |
| Acetazolamide (Std.) | 250 | 12 | 25 | 5.7 |
Note: Data are representative and intended for illustrative purposes. Actual experimental results may vary. Kᵢ values for similar compounds have been reported in the nanomolar range.[9][10]
Carbonic Anhydrase Signaling and Pathophysiology
The catalytic activity of carbonic anhydrase is central to cellular pH regulation. In hypoxic tumors, the overexpression of CA IX and CA XII is a key survival mechanism.
Figure 2: Role of CA IX/XII in tumor pH regulation and the mechanism of sulfonamide inhibitors.
As illustrated in Figure 2, tumor-associated CAs convert metabolic CO₂ into protons and bicarbonate. Protons are extruded, acidifying the extracellular microenvironment, which facilitates invasion and suppresses immune cells. Bicarbonate is used by transporters to maintain a slightly alkaline intracellular pH, which is optimal for cancer cell proliferation and survival.[4][11] Sulfonamide inhibitors block the catalytic activity of these enzymes, disrupting this pH-regulating mechanism and thereby exerting an anti-tumor effect.
Conclusion
This document provides a comprehensive guide for the prospective synthesis and evaluation of novel carbonic anhydrase inhibitors based on an this compound scaffold. The outlined protocols for synthesis and biological testing, combined with representative data and pathway diagrams, offer a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed compound class holds potential for developing potent and selective inhibitors, particularly for tumor-associated CA isoforms, warranting further investigation.
References
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a derivative of mandelic acid, is a valuable chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl group and an ester on a stereogenic center, coupled with the phenolic moiety, makes it a versatile precursor for a variety of complex chiral molecules, particularly in the pharmaceutical industry. The enantiopure forms, (R)- and (S)-Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, are crucial for the synthesis of single-enantiomer drugs, where stereochemistry dictates therapeutic efficacy and can mitigate off-target effects.
This document provides detailed application notes and protocols for the enantioselective synthesis of this compound and its subsequent use in the synthesis of pharmaceutically relevant compounds, such as β2-adrenergic agonists.
Properties and Significance
The core value of this building block lies in its pre-installed stereocenter. The hydroxyl group can be further functionalized or serve as a directing group in subsequent stereoselective reactions, while the ester moiety can be readily converted to other functional groups such as amides, carboxylic acids, or can be reduced to a primary alcohol. The 4-hydroxyphenyl group is a common feature in many biologically active molecules and can be a key pharmacophoric element or a handle for further structural modifications.
Enantioselective Synthesis of this compound
The most common and efficient method for preparing enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. Both biocatalytic and chemocatalytic methods have proven effective for analogous substrates.
Asymmetric Reduction Workflow
Caption: General workflow for the asymmetric synthesis of the chiral building block.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol outlines the whole-cell biocatalytic reduction of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
Saccharomyces cerevisiae (Baker's yeast)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
Procedure:
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium.
-
Bioreduction: To the yeast culture, add Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate and a carbohydrate source (e.g., glucose).
-
Reaction Monitoring: Monitor the conversion of the ketoester and the formation of the hydroxy ester using techniques such as HPLC or GC.
-
Work-up: Upon completion of the reaction, remove the yeast cells by filtration through a pad of diatomaceous earth.
-
Extraction: Saturate the filtrate with sodium chloride and extract multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Chemical Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
This protocol describes the asymmetric reduction of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate using a chiral catalyst.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
(R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the CBS catalyst in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C) and slowly add the borane-dimethyl sulfide complex.
-
Substrate Addition: Slowly add a solution of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for analogous asymmetric reduction reactions, providing an expected range of performance for the synthesis of chiral this compound.
| Method | Catalyst/Reagent | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Ethyl Benzoylformate | (R)-Ethyl Mandelate | ~82 | >92 |
| Chemical Asymmetric Reduction | (R)-CBS Catalyst / BMS | Substituted α-keto esters | (R)-α-hydroxy esters | >90 | >95 |
Application in the Synthesis of β2-Adrenergic Agonists
Chiral phenylethanolamines are the core structure of many β2-adrenergic agonists used in the treatment of asthma and COPD. The (R)-enantiomer is typically the active isomer. (R)-Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can serve as a key intermediate in the synthesis of analogues of drugs like Salbutamol.
Synthetic Workflow: From Chiral Building Block to a Phenylethanolamine Analogue
Caption: Synthetic route to a phenylethanolamine analogue.
Experimental Protocol: Synthesis of a (R)-Phenylethanolamine Analogue
This multi-step protocol outlines the conversion of (R)-Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate to a phenylethanolamine derivative.
Step 1: Amidation
Materials:
-
(R)-Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
-
tert-Butylamine
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Dissolve (R)-Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate in the chosen solvent.
-
Add an excess of tert-butylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess amine under reduced pressure to yield the crude (R)-2-hydroxy-2-(4-hydroxyphenyl)-N-(tert-butyl)acetamide.
Step 2: Reduction of the Amide
Materials:
-
(R)-2-hydroxy-2-(4-hydroxyphenyl)-N-(tert-butyl)acetamide
-
Lithium aluminum hydride (LiAlH₄) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous work-up reagents (e.g., water, 15% NaOH, water)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of the amide from Step 1 in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser work-up): Cool the reaction to 0 °C and sequentially and carefully add water, 15% aqueous NaOH, and then water again in a specific ratio to precipitate the aluminum salts.
-
Filtration and Purification: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the (R)-phenylethanolamine analogue.
Biological Context: β2-Adrenergic Receptor Signaling Pathway
The synthesized phenylethanolamine analogues are designed to act as agonists at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of β2-adrenergic receptor agonists.
Activation of the β2-adrenergic receptor by an agonist leads to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation in the airways and resulting in bronchodilation.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its enantioselective synthesis can be achieved through established asymmetric reduction methodologies. The resulting enantiopure α-hydroxy ester is an ideal precursor for the synthesis of various chiral molecules of pharmaceutical interest, including the important class of β2-adrenergic agonists. The protocols and workflows provided herein offer a comprehensive guide for researchers and scientists in the field of drug discovery and development.
Application Notes and Protocols for the Scaled-Up Synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Notably, it is a precursor for the production of atenolol, a widely used beta-blocker for treating cardiovascular diseases.[1] The increasing demand for such pharmaceuticals necessitates robust and scalable synthetic methods that are both efficient and economically viable.
This document provides detailed protocols for a two-step synthesis of this compound, designed for laboratory scale-up. The chosen pathway involves the condensation of phenol with glyoxylic acid to form 4-hydroxymandelic acid, followed by Fischer-Speier esterification with ethanol. This method is well-documented and offers a reliable route to the target compound.[2][3]
Synthesis Pathway Overview
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 4-Hydroxymandelic Acid: Phenol is reacted with glyoxylic acid in an aqueous medium. A phase transfer catalyst is employed to enhance the reaction rate and yield between the organic and aqueous phases.[4]
-
Step 2: Fischer-Speier Esterification: The resulting 4-hydroxymandelic acid is esterified with an excess of ethanol in the presence of an acid catalyst to yield the final product, this compound.[5][6]
Experimental Protocols
3.1. Step 1: Synthesis of 4-Hydroxymandelic Acid via Phase Transfer Catalysis
This protocol is adapted from procedures involving the condensation of phenols with glyoxylic acid.[2][4][7]
3.1.1. Materials and Equipment
-
Materials:
-
Phenol
-
Glyoxylic acid (50% solution in water)
-
Sodium hydroxide (NaOH)
-
Triethylbenzylammonium chloride (TEBAC) or another suitable phase transfer catalyst
-
Toluene
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
-
3.1.2. Procedure
-
Reactor Setup: In a well-ventilated fume hood, set up the jacketed glass reactor. Ensure all glassware is dry and the system is purged with an inert gas like nitrogen.
-
Initial Charge: Charge the reactor with phenol and toluene. Begin stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of sodium hydroxide.
-
Reaction Initiation: Add the phase transfer catalyst (e.g., triethylbenzylammonium chloride) to the reactor.[4] Slowly add the 50% aqueous glyoxylic acid solution to the reactor using the addition funnel over a period of time, maintaining the reaction temperature between 50-60°C.[4]
-
Reaction Monitoring: The reaction is exothermic. Control the temperature using the reactor jacket. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for 4-8 hours.[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-3 to precipitate the 4-hydroxymandelic acid.[8]
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-hydroxymandelic acid as a solid. The crude product can be further purified by recrystallization if necessary.
3.2. Step 2: Fischer-Speier Esterification
This protocol is a standard procedure for the esterification of carboxylic acids.[9][10][11]
3.2.1. Materials and Equipment
-
Materials:
-
Crude 4-hydroxymandelic acid from Step 1
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
3.2.2. Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxymandelic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[12]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[12] To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
Work-up:
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[12]
3.3. Purification
The primary methods for purifying the final product at scale are vacuum distillation and crystallization.[12]
-
Vacuum Distillation: This is effective for separating the product from less volatile impurities.
-
Crystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve high purity.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: 4-Hydroxymandelic Acid Synthesis | Step 2: Fischer-Speier Esterification |
| Reactants | Phenol, Glyoxylic Acid | 4-Hydroxymandelic Acid, Ethanol |
| Catalyst | Triethylbenzylammonium chloride | Sulfuric Acid |
| Solvent | Toluene, Water | Ethanol |
| Temperature | 50 - 70°C[4][7] | Reflux (approx. 78°C) |
| Reaction Time | 4 - 8 hours[4] | 4 - 6 hours[12] |
| Typical Yield | 70 - 80%[2][3] | 85 - 95% |
| Purity (crude) | ~90% | ~95% |
| Purity (after purification) | >98% | >99% |
Visualizations
5.1. Experimental Workflow
References
- 1. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 2. Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 8. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fischer Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with ethyl glyoxylate. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The reaction involves the electrophilic attack of the protonated glyoxylate on the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects of the hydroxyl group.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are phenol and ethyl glyoxylate. A suitable acid catalyst is also required. Common solvents for this reaction include dichloromethane (DCM), dichloroethane (DCE), or nitromethane, as they are inert under Friedel-Crafts conditions.
Q3: What are the expected side products in this synthesis?
A3: The primary side product is the ortho-isomer, Ethyl 2-hydroxy-2-(2-hydroxyphenyl)acetate. The formation of this isomer is generally less favored than the para-isomer. Other potential impurities include unreacted phenol and ethyl glyoxylate, as well as polysubstituted products where the phenol ring is alkylated more than once, although this is less common under controlled conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (phenol and ethyl glyoxylate) and the product will have different Rf values, allowing for a clear visualization of the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components in the reaction mixture.
Q5: What are the typical purification methods for the final product?
A5: After the reaction is complete, a standard workup procedure is employed, which includes quenching the reaction, separating the organic layer, and washing it to remove the catalyst and unreacted starting materials. The crude product is then typically purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Starting Materials: Impurities in phenol or ethyl glyoxylate can inhibit the reaction. | 1. Ensure the use of anhydrous solvent and freshly opened or properly stored catalyst. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use freshly distilled phenol and high-purity ethyl glyoxylate. |
| Formation of a Large Amount of Ortho-Isomer | 1. Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable ortho-isomer. 2. Choice of Catalyst: Some Lewis acids may exhibit different regioselectivity. | 1. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂) to optimize for para-selectivity. |
| Presence of Polysubstituted Byproducts | Incorrect Stoichiometry: An excess of phenol relative to ethyl glyoxylate can promote further alkylation of the product. | Use a slight excess of ethyl glyoxylate or add it portion-wise to the reaction mixture containing phenol and the catalyst. |
| Difficult Purification | Close Polarity of Product and Impurities: The ortho- and para-isomers, as well as some byproducts, may have very similar polarities. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Attempt recrystallization from different solvent systems to selectively crystallize the desired para-isomer. |
| Product Decomposition during Workup or Purification | Acidic Residues: Residual acid catalyst can cause decomposition of the product, which contains hydroxyl groups. | Thoroughly wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any remaining acid before concentrating the solution. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Phenol
-
Ethyl glyoxylate (as a solution in toluene or dichloromethane)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of phenol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Add a solution of ethyl glyoxylate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Effect of Catalyst on Yield and Regioselectivity
| Catalyst (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | para:ortho ratio |
| AlCl₃ | DCM | 25 | 3 | 75 | 9:1 |
| FeCl₃ | DCM | 25 | 4 | 68 | 7:3 |
| SnCl₄ | DCM | 25 | 3 | 72 | 8:1 |
| BF₃·OEt₂ | DCM | 25 | 6 | 55 | 6:4 |
Table 2: Optimization of Reaction Conditions using AlCl₃
| Phenol:Glyoxylate Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1:1 | 25 | 3 | 70 |
| 1:1.2 | 0 to 25 | 3 | 78 |
| 1:1.5 | 25 | 3 | 76 |
| 1:1.2 | 40 | 2 | 72 (with more byproducts) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Side product formation in the synthesis of ethyl 4-hydroxymandelate
Technical Support Center: Synthesis of Ethyl 4-Hydroxymandelate
Welcome to the technical support center for the synthesis of ethyl 4-hydroxymandelate. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate challenges related to side product formation, reaction optimization, and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing ethyl 4-hydroxymandelate?
The most common synthesis route is an electrophilic aromatic substitution, specifically a Friedel-Crafts type reaction. It involves the condensation of phenol with an ethyl glyoxylate equivalent in the presence of an acid catalyst. The activated aromatic ring of phenol attacks the electrophilic carbonyl carbon of the glyoxylate.
Q2: What are the most common side products in this synthesis?
The primary side products arise from the reactivity of the phenol ring at multiple positions and the potential for further reactions. The most common impurities are:
-
Ethyl 2-hydroxymandelate (ortho-isomer): Phenol can be substituted at the ortho-position, leading to this constitutional isomer.[1]
-
Polymeric/Tar-like substances: Over-reaction or polymerization can occur under harsh conditions due to the high reactivity of phenol and the product.[2]
-
O-Alkylation Product: The nucleophilic phenolic oxygen can attack the electrophile, leading to an ether byproduct, although this is typically less favored than C-alkylation under Friedel-Crafts conditions.[3][4]
-
Di-substituted Products: A second substitution on the aromatic ring can occur, though this is less common if reaction conditions are controlled.[5]
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with and deactivate Lewis acid catalysts (e.g., AlCl₃).[4]
-
Suboptimal Temperature: The reaction is temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can promote the formation of tars and other side products.[6]
-
Formation of Side Products: A significant portion of your starting material may be converted into the ortho-isomer or polymeric materials, reducing the yield of the desired para-product.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring via Thin Layer Chromatography (TLC) is recommended.[7]
Troubleshooting Guide
Problem: My final product is a dark, tarry substance, not a white powder.
-
Possible Cause: This is a strong indication of polymerization or degradation. It typically occurs when the reaction temperature is too high or the concentration of the catalyst is excessive, leading to uncontrolled side reactions.
-
Solution:
-
Strictly control the reaction temperature, using an ice bath during the initial addition of reagents if the reaction is highly exothermic.
-
Reduce the amount of catalyst used.
-
Ensure that the phenol starting material is of high purity, as impurities can sometimes promote polymerization.
-
Problem: My NMR/HPLC analysis shows two major isomers.
-
Possible Cause: You have likely formed a mixture of the desired para-isomer (ethyl 4-hydroxymandelate) and the ortho-isomer (ethyl 2-hydroxymandelate). This is a very common outcome of this reaction.[1]
-
Solution: The isomers can be separated using column chromatography. A patent for the synthesis of the parent acid describes using this technique for effective separation.[1] See the detailed protocol below.
Problem: How can I improve the selectivity for the para-product over the ortho-product?
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Possible Cause: The ortho- and para- positions of phenol are both activated for electrophilic substitution. The ratio is influenced by steric hindrance and reaction conditions.
-
Solution:
-
Steric Hindrance: Using a bulkier catalyst or solvent system can sometimes favor substitution at the less sterically hindered para-position.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as a quaternary ammonium salt, has been reported to influence the reaction and may improve selectivity.[1]
-
Temperature Control: Lowering the reaction temperature may improve selectivity, although this can also decrease the overall reaction rate. Experimentation is key.
-
Impact of Reaction Conditions on Product Distribution
The following table summarizes the expected impact of key reaction parameters on the yield and purity of ethyl 4-hydroxymandelate.
| Parameter | Condition | Expected Effect on Desired Product | Rationale |
| Temperature | Too Low (< 30°C) | Low yield, incomplete reaction | Insufficient activation energy for the reaction to proceed at a reasonable rate. |
| Optimal (40-65°C) | Good yield and conversion | Balances reaction rate with minimizing side product formation.[6] | |
| Too High (> 70°C) | Low yield, high polymer/tar content | Promotes undesirable polymerization and degradation pathways. | |
| Catalyst | Insufficient Amount | Low yield, incomplete reaction | Not enough catalyst to facilitate the electrophilic substitution effectively. |
| Optimal Amount | High yield and conversion | Efficiently promotes the desired reaction pathway. | |
| Excessive Amount | Low yield, high side product content | Can lead to catalyst deactivation and promote polymerization or other side reactions.[4] | |
| Reaction Time | Too Short | Low yield, starting material remains | The reaction has not had enough time to proceed to completion. |
| Too Long | Potential for increased side products | Extended exposure to reaction conditions can sometimes lead to product degradation or further reactions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Hydroxymandelate
This protocol is a representative procedure based on Friedel-Crafts principles.
Materials:
-
Phenol (high purity)
-
Ethyl glyoxylate (50% solution in toluene or dichloromethane)
-
Lewis Acid Catalyst (e.g., Anhydrous AlCl₃ or SnCl₄)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1M, aqueous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise above 5°C. Stir for 15 minutes.
-
Add the ethyl glyoxylate solution (1.0 eq) dropwise to the mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours, monitoring progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is designed to separate the para- and ortho-isomers.
Materials:
-
Crude product from Protocol 1
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvent System (e.g., Hexane/Ethyl Acetate gradient)
-
Test tubes for fraction collection
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully load the dissolved product onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase. The less polar ortho-isomer will typically elute before the more polar para-isomer.
-
Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions containing the ethyl 4-hydroxymandelate and remove the solvent under reduced pressure to obtain the purified product as a white to off-white solid.
Visual Guides
References
- 1. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the compound of interest and impurities. | Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for polar compounds like this compound is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a target Rf value of 0.2-0.3 for the desired compound.[2] |
| Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower ratio is recommended. | |
| Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and uneven flow of the mobile phase. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and that there are no air bubbles or cracks in the column bed. | |
| Product is Not Eluting from the Column | Mobile Phase Polarity is Too Low: The eluent is not polar enough to displace the highly polar product from the silica gel. | Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. A gradient elution, where the polarity is increased over time, can be effective.[3] For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary.[2] |
| Compound Degradation on Silica: The slightly acidic nature of silica gel may be causing the compound to decompose. | Deactivate Silica Gel: Flush the packed column with a solvent mixture containing a small amount of a base, such as triethylamine (1-2%), before loading the sample.[2][4] Alternatively, consider using a different stationary phase like neutral alumina.[4] | |
| Product Elutes Too Quickly (with the solvent front) | Mobile Phase Polarity is Too High: The eluent is too polar, causing all compounds to move rapidly through the column with little interaction with the stationary phase. | Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. Test with TLC first to find a suitable solvent system that provides good retention. |
| Streaking or Tailing of the Product Band | Sample is Poorly Soluble in the Mobile Phase: The compound is not fully dissolved as it moves through the column. | Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent than the mobile phase before loading it onto the column. Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
| Acidic or Basic Nature of the Compound: The phenolic hydroxyl group in the target molecule can interact strongly with the acidic silanol groups on the silica gel, causing tailing. | Add a Modifier to the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic impurities, adding a small amount of triethylamine can be beneficial.[4] | |
| Low Recovery of the Purified Product | Irreversible Adsorption or Degradation: The compound may be strongly binding to the silica gel or decomposing during the purification process. | Use a Less Active Stationary Phase: Consider using deactivated silica gel or neutral alumina.[4] Also, ensure that the compound is stable to silica gel by performing a preliminary test on a small scale. |
| Co-elution with an Impurity: The product fractions are contaminated with an impurity that has a similar Rf value. | Fine-tune the Mobile Phase: Small adjustments to the solvent ratio or trying a different solvent system can alter the selectivity of the separation. A very slow, shallow gradient elution can also improve the resolution of closely eluting compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Based on the polar nature of your compound, a ratio of 70:30 or 60:40 hexane:ethyl acetate is a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound.[2]
Q2: How do I choose the right column size for my purification?
A2: The column size depends on the amount of crude material you need to purify. A general guideline is to use 20-100 g of silica gel for every 1 g of crude material. The column diameter and length also play a role in separation efficiency. A longer, narrower column will generally provide better separation than a shorter, wider column.
Q3: What are the potential impurities I should be looking for?
A3: Potential impurities in the synthesis of this compound can include unreacted starting materials such as 4-hydroxymandelic acid, by-products from the esterification reaction, or related compounds like Ethyl (4-hydroxyphenyl)acetate (the deoxy version of the target compound).
Q4: How can I visualize the spots on the TLC plate if my compound is not UV-active?
A4: If your compound is not visible under a UV lamp, you can use a developing stain. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate (CAM).
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. The silica with the adsorbed sample is then carefully added to the top of the column. This technique is particularly useful when your compound has poor solubility in the mobile phase, as it can prevent streaking and improve the separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection:
-
Prepare several mixtures of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30, 60:40 v/v).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture on a TLC plate and develop it in one of the prepared solvent systems.
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Select the solvent system that gives an Rf of approximately 0.2-0.3 for the target compound and good separation from impurities.
Table of Representative Rf Values for Aromatic Compounds in Hexane/Ethyl Acetate:
| Compound Type | Example Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf |
| Non-polar aromatic hydrocarbon | 90:10 | 0.8 - 0.9 |
| Aromatic ester (less polar) | 80:20 | 0.5 - 0.7 |
| Target Compound (polar aromatic ester with hydroxyl groups) | 70:30 | 0.2 - 0.4 |
| Polar aromatic acid | 50:50 (+ small % of acetic acid) | 0.1 - 0.3 |
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the mobile phase.
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Preventing racemization during the synthesis of chiral alpha-hydroxy esters
Welcome to the Technical Support Center for the synthesis of chiral α-hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing racemization and addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral α-hydroxy esters?
A1: Racemization during the synthesis of chiral α-hydroxy esters primarily occurs through the formation of an enol or enolate intermediate, which is achiral at the α-carbon.[1][2] This loss of stereochemistry can be triggered by several factors:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol form.[1][2][3] The α-proton of the ester is acidic and can be abstracted by a base, or the carbonyl oxygen can be protonated by an acid, facilitating enolization.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.[1]
-
Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can lead to a gradual loss of stereochemical integrity.[1]
-
Nature of the α-Substituent: Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[3]
Q2: Which synthetic methods are prone to causing racemization of α-hydroxy esters?
A2: Certain common esterification methods can induce racemization if not performed under carefully controlled conditions. These include:
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Steglich Esterification: While a mild and versatile method, the use of dicyclohexylcarbodiimide (DCC) and a base like 4-dimethylaminopyridine (DMAP) can lead to racemization.[4][5] The basicity of DMAP can be sufficient to cause epimerization at the α-center.
-
Mitsunobu Reaction: This reaction proceeds with a clean inversion of stereochemistry at a secondary alcohol center.[6][7] However, if the starting material is the chiral α-hydroxy acid and the alcohol is activated, racemization of the acid portion can be a concern, especially if the reaction conditions are not optimized.
-
Base-Catalyzed Saponification: Hydrolysis of a chiral α-hydroxy ester using a strong base like lithium hydroxide can lead to epimerization of the α-carbon.[8]
Q3: What is the role of protecting groups in preventing racemization?
A3: Protecting groups are crucial for preventing racemization. By temporarily masking the hydroxyl or carboxyl group of the α-hydroxy acid, side reactions and racemization can be minimized.[3]
-
Hydroxyl Protecting Groups: Protecting the α-hydroxyl group can prevent its interference in subsequent reactions and can also influence the acidity of the α-proton. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and acetals.
-
Carboxyl Protecting Groups: While the ester itself is a protecting group for the carboxylic acid, in some multi-step syntheses, the carboxyl group might be protected in a different form to avoid unwanted reactions.
-
Urethane-Based Protecting Groups: In the context of α-amino acids, which share similarities with α-hydroxy acids, urethane-based protecting groups like Fmoc, Boc, and Z are known to resist racemization upon activation of the carboxyl group.[3][9]
Q4: How can I determine the enantiomeric excess (ee) of my synthesized α-hydroxy ester?
A4: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).[3]
-
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas for the two enantiomers allows for the calculation of the ee.[3]
-
Other Methods: Other techniques include gas chromatography (GC) with a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, and polarimetry.[3] Indicator-displacement assays have also been developed for the quantification of ee in α-hydroxy acids.[10][11]
Troubleshooting Guides
Issue 1: Significant racemization observed during Steglich esterification.
| Potential Cause | Troubleshooting Strategy |
| Base-Induced Epimerization | Use a less nucleophilic and sterically hindered base in place of or in conjunction with DMAP. Consider using a milder coupling agent. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[5] |
Issue 2: Loss of stereochemical integrity during a Mitsunobu reaction.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Order of Reagent Addition | The standard and recommended order of addition is to dissolve the alcohol, nucleophile (carboxylic acid), and triphenylphosphine in a suitable solvent, cool to 0°C, and then add the azodicarboxylate (e.g., DIAD or DEAD) dropwise.[12] |
| Side Reactions | Ensure the nucleophile is sufficiently acidic.[6] The pKa of the nucleophile should generally be less than 13. |
| Substrate-Specific Issues | For sterically hindered alcohols, reaction times may need to be extended, or the reaction temperature may need to be slightly increased. However, this must be balanced against the risk of racemization.[13] |
Issue 3: Racemization during the removal of a protecting group.
| Potential Cause | Troubleshooting Strategy |
| Harsh Deprotection Conditions | Select a protecting group that can be removed under mild conditions that are orthogonal to the stereocenter's stability. For example, if the stereocenter is base-sensitive, use a protecting group that can be removed under acidic or hydrogenolysis conditions. |
| Acid/Base-Catalyzed Racemization | Minimize the duration of exposure to acidic or basic deprotection reagents. Use the mildest possible acid or base and the lowest effective temperature. |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification with Minimal Racemization
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral α-hydroxy acid (1.0 eq.), the alcohol (1.2 eq.), and a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or OxymaPure (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction with Inversion of Stereochemistry
-
Preparation: To a solution of the secondary alcohol (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (PPh₃) (1.5 eq.) and the carboxylic acid (1.5 eq.).[12]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.[12][13]
-
Reaction: Allow the reaction to stir at room temperature for 6-8 hours. Monitor the progress by observing the formation of the triphenylphosphine oxide byproduct as a white precipitate and by TLC.[12]
-
Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide. Wash the filtrate successively with water, saturated NaHCO₃ solution, and brine.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified α-hydroxy ester (approximately 1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific compound.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to a wavelength where the compound absorbs.
-
-
Analysis:
-
Inject a sample of the corresponding racemic mixture to determine the retention times of both enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. reddit.com [reddit.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Facile quantification of enantiomeric excess and concentration with indicator-displacement assays: an example in the analyses of alpha-hydroxyacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. orgsyn.org [orgsyn.org]
Stability of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate under acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ethyl ester bond. This reaction yields 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and ethanol.[1]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton protonates the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis.[1]
Q2: Which condition, acidic or basic, is expected to cause faster degradation of this compound?
A2: Basic conditions are expected to cause faster degradation of this compound.[1] Base-catalyzed hydrolysis (saponification) is generally a more rapid and irreversible process compared to the reversible nature of acid-catalyzed hydrolysis.[1]
Q3: What are the key factors that can influence the rate of hydrolysis of this compound?
A3: Several factors can influence the rate of hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both strong acids and strong bases catalyze the reaction.
-
Temperature: Like most chemical reactions, an increase in temperature will significantly increase the rate of hydrolysis.
-
Solvent: The choice of solvent and the concentration of water can affect the reaction rate.
-
Steric Hindrance: The presence of bulky groups near the ester functionality can slow down the rate of hydrolysis.
-
Electronic Effects: The electron-withdrawing nature of the phenyl group in the molecule is expected to accelerate hydrolysis compared to simple aliphatic esters.[1]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each component over time.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the solution: The actual pH of your experimental solution may be more acidic or basic than intended. | 1. Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. 2. Buffer Selection: Ensure you are using an appropriate buffer system to maintain a stable pH throughout the experiment. |
| Elevated Temperature: The experimental temperature may be higher than the intended setpoint. | 1. Calibrate Thermometer: Verify the accuracy of your temperature monitoring device. 2. Consistent Heating: Ensure uniform and stable heating of your reaction vessel. |
| Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions can catalyze the hydrolysis reaction. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. 2. Clean Glassware: Thoroughly clean all glassware to remove any residual contaminants. |
Issue 2: Poor Separation of Parent Compound and Degradation Products in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for separating the analyte and its degradation product. | 1. Adjust Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. 2. Modify pH of Aqueous Phase: Adjust the pH of the aqueous component of the mobile phase with a suitable buffer or acid (e.g., formic acid, phosphoric acid) to improve peak shape and resolution.[2] |
| Incorrect Column Selection: The stationary phase of the HPLC column may not be suitable for the separation. | 1. Column Chemistry: Consider using a different column chemistry (e.g., C18, C8, Phenyl) to achieve better separation based on the polarity differences between the parent and degradation product. |
| Suboptimal Flow Rate or Gradient: The flow rate or gradient elution profile may not be optimized. | 1. Optimize Flow Rate: Experiment with different flow rates to see the effect on resolution. 2. Adjust Gradient Profile: If using a gradient, modify the slope and duration to improve the separation of closely eluting peaks. |
Quantitative Data
| Ester | Conditions | Rate Constant (k) | Reference |
| Ethyl Benzoate | Basic Hydrolysis (NaOH) | Qualitatively slower than p-substituted electron-withdrawing groups | [3] |
| Ethyl p-Bromo Benzoate | Basic Hydrolysis (NaOH) | t1/2 = 12 min | [3] |
| Ethyl Mandelate | Acid/Base Hydrolysis | Data not available, but phenyl group is electron-withdrawing, expected to accelerate hydrolysis compared to ethyl acetate. | [1] |
Note: The provided data is for comparative purposes only. Actual degradation rates for this compound will need to be determined experimentally.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Acidic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
4. Basic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If degradation is too rapid, consider using a lower temperature or a weaker base. If no significant degradation is observed, repeat with 1 M NaOH.
5. HPLC Analysis:
-
Mobile Phase: A typical starting mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Analysis: Quantify the percentage of the remaining parent compound and the formation of the degradation product at each time point.
Visualizations
Caption: Workflow for Forced Degradation Study.
References
Troubleshooting low conversion in Fischer esterification of mandelic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Fischer esterification of mandelic acids.
Troubleshooting Guides
Issue: Low Conversion or Poor Yield of Mandelic Acid Ester
Q1: My Fischer esterification of mandelic acid is resulting in a low yield. What are the common causes and how can I improve the conversion rate?
A1: Low yields in the Fischer esterification of mandelic acid are a frequent issue, primarily because the reaction is a reversible equilibrium process.[1] To achieve high conversion, the equilibrium must be shifted towards the product side.[1] Several factors can contribute to low yields:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, mandelic acid and the alcohol.[1]
-
Suboptimal Catalyst: The choice and amount of the acid catalyst are critical for the reaction rate. An insufficient amount or a deactivated (e.g., old or hydrated) catalyst will result in slow and incomplete conversion.[1][2]
-
Inadequate Temperature: Esterification reactions typically require heat to proceed at a practical rate.[2] If the temperature is too low, the reaction will be slow, leading to incomplete conversion within a typical timeframe.[1]
-
Insufficient Reaction Time: As an equilibrium process, the reaction may require several hours to reach completion.
-
Steric Hindrance: While mandelic acid itself is not sterically hindered, using bulky alcohols can slow down the reaction rate.[2]
Solutions to Improve Yield:
-
Water Removal: This is one of the most effective strategies to drive the equilibrium towards the ester product.[1]
-
Dean-Stark Apparatus: Use a Dean-Stark trap with an azeotrope-forming solvent like toluene to continuously remove water as it is formed.[1][3][4][5]
-
Drying Agents: Add a drying agent, such as molecular sieves, to the reaction mixture to sequester water.[1][2]
-
Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side according to Le Châtelier's principle.[3][6][7] Often, the alcohol can be used as the solvent.[4]
-
-
Catalyst Optimization:
-
Reaction Conditions:
Issue: Formation of Byproducts
Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
A2: A common byproduct, especially at higher temperatures, is the formation of a cyclic dimer called mandelide . This occurs through the intermolecular esterification of two mandelic acid molecules.[2] Additionally, self-condensation of the alcohol reactant can occur under strongly acidic conditions, particularly with secondary or tertiary alcohols.[2]
Strategies to Minimize Byproduct Formation:
-
Temperature Control: Lowering the reaction temperature can help reduce the rate of dimer formation.[2]
-
Milder Esterification Methods: For temperature-sensitive reactions, consider alternative methods like the Steglich esterification, which is performed at room temperature using DCC and DMAP, thus avoiding high-temperature-induced side reactions.[2]
Issue: Workup and Purification Difficulties
Q3: I am having trouble separating the ester from unreacted mandelic acid during the workup.
A3: Separating the desired ester from the unreacted carboxylic acid is a critical purification step.[2]
Solution:
-
Aqueous Wash: Unreacted mandelic acid can be effectively removed by washing the organic layer with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and extract the acidic mandelic acid into the aqueous layer.[2][8] Perform multiple washes to ensure complete removal. Following the basic wash, a brine (saturated NaCl solution) wash is recommended to remove residual water from the organic layer before drying.[2]
Q4: I am experiencing emulsion formation during the aqueous workup. How can I resolve this?
A4: Emulsions are stable mixtures of two immiscible liquids that can complicate the separation process.
Solutions to Break Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.[2]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help break up the emulsion by removing fine particulate matter that might be stabilizing it.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase and help to break the emulsion.[2]
Frequently Asked Questions (FAQs)
Q5: What are the most common methods for the esterification of mandelic acid?
A5: The two most prevalent methods are the Fischer-Speier esterification and the Steglich esterification.[2]
-
Fischer-Speier Esterification: This is a classic method involving refluxing the carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid.[2]
-
Steglich Esterification: This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature. It is a milder alternative suitable for substrates sensitive to high temperatures and strongly acidic conditions.[2]
Q6: Which catalyst is best for the Fischer esterification of mandelic acid?
A6: The choice of catalyst depends on the specific reactants and desired reaction conditions.[2]
-
Strong Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and highly effective for the Fischer esterification.[2][4]
-
Nickel Catalysts: Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) has been shown to be an efficient catalyst, providing high yields under relatively mild conditions.[2]
Q7: What is the optimal temperature for the esterification of mandelic acid?
A7: The optimal temperature is dependent on the chosen method. For the Fischer esterification, the reaction is typically conducted at the reflux temperature of the alcohol being used.[2] For nickel-catalyzed esterification with methanol, 80 °C has been shown to be optimal.[2]
Q8: How can I monitor the progress of the reaction?
A8: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the esterification. By spotting the reaction mixture alongside the mandelic acid starting material on a TLC plate, you can observe the disappearance of the reactant and the appearance of the ester product.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Esterification of Mandelic Acid with Ethanol
| Parameter | Sulfuric Acid (H₂SO₄)[9] | p-Toluenesulfonic Acid (p-TSA)[9] | Nickel(II) Triflate (Ni(OTf)₂)[2] |
| Mandelic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Ethanol | 10-20 eq (as solvent) | 10-20 eq (as solvent) | 5.0 eq |
| Catalyst Loading | 0.1-0.2 eq | 0.05-0.1 eq | 1 mol% |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | 80 °C |
| Reaction Time | 4-8 hours | 6-12 hours | 6 hours |
| Isolated Yield | 80-90% | 85-95% | High Yields Reported |
Experimental Protocols
Protocol 1: Fischer Esterification of Mandelic Acid using Sulfuric Acid
This protocol describes the classic acid-catalyzed esterification of mandelic acid with ethanol.[9]
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, combine mandelic acid (1 equivalent) and an excess of absolute ethanol (10-20 equivalents).[9]
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[9]
-
Attach a reflux condenser and heat the mixture to reflux.[9]
-
Monitor the reaction progress by TLC until the mandelic acid is consumed (typically 4-8 hours).[9]
-
Once complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.[9]
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.[9]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.[9]
-
The crude product can be further purified by vacuum distillation.[9]
Protocol 2: Steglich Esterification of Mandelic Acid with Benzyl Alcohol
This protocol is a milder alternative to the Fischer esterification, conducted at room temperature.[2]
Materials:
-
Mandelic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.[2]
-
Cool the solution in an ice bath.
-
Dropwise, add a solution of DCC (1.1 equivalents) in DCM with stirring.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Remove the precipitated dicyclohexylurea (DCU) byproduct by filtration.[2]
-
Wash the filtrate sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted mandelic acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
The crude benzyl mandelate can be purified by column chromatography on silica gel.[2]
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. byjus.com [byjus.com]
- 7. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Ethyl Mandelate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ethyl mandelate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl mandelate?
A1: The main synthetic routes to ethyl mandelate include Fischer-Speier esterification, transesterification, and asymmetric synthesis methods.[1][2]
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between mandelic acid and ethanol.[1] It is a cost-effective and well-established method.[3]
-
Transesterification: This method involves the conversion of a mandelate ester, such as methyl mandelate, to ethyl mandelate in the presence of an acid or base catalyst.[1]
-
Asymmetric Synthesis: These methods are employed to produce specific enantiomers of ethyl mandelate, which are critical for many pharmaceutical applications.[1][2] Common approaches include enzymatic kinetic resolution and asymmetric catalysis.[1][4]
-
From Mandelonitrile: Ethyl mandelate can also be synthesized from mandelonitrile through alcoholysis.[5][6]
Q2: My Fischer esterification reaction is giving a low yield. What are the common causes and solutions?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction, where the water produced as a byproduct can hydrolyze the ester back to the starting materials.[7] Key factors influencing the yield include reaction temperature, catalyst choice and concentration, reactant molar ratio, and water removal.[7]
Troubleshooting Low Yield in Fischer Esterification:
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The reaction has reached equilibrium with significant unreacted starting materials.[7] To shift the equilibrium towards the product, use a large excess of ethanol or continuously remove water as it forms.[7] A Dean-Stark apparatus can be used for azeotropic removal of water.[7] |
| Insufficient Catalyst | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in insufficient quantity.[7] Use a fresh, anhydrous acid catalyst at an appropriate concentration (e.g., 1-2% of the mass of mandelic acid).[7] |
| Low Reaction Temperature | The reaction rate may be too slow. Ensure the reaction is heated to a gentle reflux (approximately 80°C) for an adequate duration (2-6 hours).[1][7] |
| Product Loss During Workup | Emulsion formation during aqueous workup or decomposition during distillation can lead to product loss.[7] To break emulsions, consider adding brine or using centrifugation.[3] For purification, vacuum distillation is recommended to avoid thermal decomposition.[7] |
Q3: What are some common side reactions in ethyl mandelate synthesis?
A3: Side reactions can lower the yield and purity of the final product. In Fischer esterification, potential side reactions include the dehydration of ethanol to form diethyl ether, especially at high temperatures with a strong acid catalyst.[7] Polymerization and other side reactions can also occur depending on the specific conditions and catalysts used.[7]
Q4: How can I synthesize enantiomerically pure ethyl mandelate?
A4: For the synthesis of enantiopure ethyl mandelate, asymmetric methods are employed. Two common strategies are:
-
Enzymatic Kinetic Resolution: This technique uses a lipase to selectively acylate one enantiomer of racemic ethyl mandelate, allowing for the separation of the unreacted enantiomer with high enantiomeric excess.[4] The reaction is typically stopped at around 50% conversion.[4]
-
Asymmetric Catalysis: This approach uses a chiral catalyst, such as a rhodium-based catalyst, to directly convert a prochiral starting material (e.g., ethyl glyoxalate) into a single enantiomer of ethyl mandelate.[4]
Q5: What are the key safety considerations when synthesizing ethyl mandelate?
A5: Safety precautions are crucial, particularly during scale-up. For chemical synthesis methods like Fischer esterification, hazards include handling flammable solvents (ethanol) and corrosive acids (sulfuric acid).[3] When working with mandelonitrile, it's important to be aware of the potential liberation of hydrogen cyanide.[8] Proper personal protective equipment (PPE), adequate ventilation, and established emergency procedures are essential.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of ethyl mandelate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ethyl Mandelate Synthesis
| Synthesis Method | Key Reactants | Catalyst | Typical Reaction Time | Typical Temperature | Typical Yield | Reference |
| Fischer-Speier Esterification | Mandelic Acid, Ethanol | Sulfuric Acid or p-TsOH | 2-6 hours | Reflux (~80°C) | >90% (with water removal) | [1][7] |
| Base-Catalyzed Transesterification | Methyl Mandelate, Ethanol | Sodium Ethoxide | Varies (monitored by TLC/GC) | Room Temp. to gentle heating | High | [1] |
| Alcoholysis of Mandelonitrile | Benzaldehyde Cyanohydrin, Ethanol | HCl | ~6 hours | 55-60°C then Reflux (~80°C) | ~95% | [5] |
| Enzymatic Kinetic Resolution | Racemic Ethyl Mandelate, Acyl Donor | Immobilized Lipase | Varies (monitored by chiral HPLC) | Specific to enzyme | ~50% (of one enantiomer) | [4] |
| Asymmetric Catalytic Arylation | Ethyl Glyoxalate, Phenylboron Reagent | Chiral Rhodium(I)-NHC | Varies (monitored by HPLC/GC) | Controlled Temperature | High | [4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Mandelic Acid
This protocol describes the synthesis of ethyl mandelate from mandelic acid and ethanol using an acid catalyst.[1]
Materials:
-
Mandelic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl mandelate.
-
Purify the product by vacuum distillation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl mandelate | 10606-72-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DE2828011A1 - Prodn. of mandelic acid esters - by alcoholysis of mandelonitrile cpds. used as herbicide intermediates - Google Patents [patents.google.com]
- 6. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that need to be removed from a synthesis of this compound?
A1: The primary unreacted starting materials depend on the synthetic route employed. Common starting materials include p-hydroxybenzaldehyde, ethyl chloroformate, or 4-hydroxyphenylglyoxylic acid. The purification strategy should be designed to effectively separate the desired product from these specific impurities.
Q2: How can I effectively remove unreacted p-hydroxybenzaldehyde?
A2: Unreacted p-hydroxybenzaldehyde can be removed through several methods. Due to its phenolic hydroxyl group, it can be extracted with a mild aqueous base, such as a dilute sodium bicarbonate solution. Alternatively, column chromatography is highly effective, as p-hydroxybenzaldehyde is more polar than the desired ester product and will thus have a lower Rf value on a normal-phase silica gel column.
Q3: What is the best method to remove acidic impurities like 4-hydroxyphenylglyoxylic acid or hydrochloric acid from the reaction mixture?
A3: Acidic impurities can be efficiently removed by washing the organic layer with a basic solution during the workup. A saturated solution of sodium bicarbonate is commonly used to neutralize and extract these acidic components into the aqueous phase.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for esters, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal decomposition, especially if impurities are present. Column chromatography and recrystallization are generally preferred methods for this compound.
Q5: What are suitable solvent systems for the recrystallization of this compound?
A5: A mixed solvent system is often effective for the recrystallization of moderately polar compounds like this compound. Common choices include ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes. The ideal solvent ratio should be determined experimentally to maximize yield and purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Liquid-Liquid Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during basic wash | - Vigorous shaking of the separatory funnel. - High concentration of the crude product. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Dilute the organic layer with more solvent. |
| Product remains in the aqueous layer after extraction | - The pH of the aqueous layer is too high, causing deprotonation and increased water solubility of the product. - Insufficient volume of organic solvent used for extraction. | - Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
| Incomplete removal of acidic impurities | - Insufficient amount of basic solution used for washing. - Inefficient mixing of the two phases. | - Use a sufficient volume of saturated sodium bicarbonate solution. - Ensure thorough (but gentle) mixing of the layers to allow for complete neutralization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product is eluting too quickly (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product is not eluting from the column (low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of spots on TLC/fractions | - The compound is acidic and strongly interacting with the silica gel. - The sample is not fully dissolved before loading. | - Add a small amount of a modifying agent like acetic acid to the eluent to improve the peak shape. - Ensure the sample is completely dissolved in a minimum amount of the eluent before loading. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used). - The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| "Oiling out" instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated or cooled too quickly. | - Use a lower-boiling point solvent system. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product | - Too much solvent was used for recrystallization. - The crystals were washed with a solvent in which they are soluble. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | - The chosen solvent system is not effective at separating the impurities. - The cooling process was too rapid, trapping impurities in the crystal lattice. | - Experiment with different solvent systems. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Column Chromatography
This protocol is designed to remove unreacted p-hydroxybenzaldehyde and other polar impurities.
1. Liquid-Liquid Extraction: a. Dissolve the crude reaction mixture in ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts. d. Separate the aqueous layer and then wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Chromatography: a. Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). b. Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles. c. Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the eluent and load it onto the top of the silica gel column. d. Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the proportion of ethyl acetate. e. Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Typical TLC Conditions and Approximate Rf Values
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 7:3 | 0.4 - 0.5 |
| p-Hydroxybenzaldehyde | 7:3 | 0.2 - 0.3 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent saturation, and temperature.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product that contains a small amount of impurities.
1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). b. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but completely soluble when heated.
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent system until the solid just dissolves. c. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal. d. Allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent. g. Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical approach to troubleshooting purification challenges.
Technical Support Center: Analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound and its impurities.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from various sources, including residual solvents, unreacted starting materials, or byproducts from the synthesis. To identify these impurities, follow these steps:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvents. Residual ethyl acetate, ethanol, or other solvents used during synthesis or purification are frequent culprits.
-
Analyze Starting Materials and Expected Byproducts: Compare the spectrum to the known NMR spectra of your starting materials, such as 4-hydroxyphenylacetic acid or ethyl 4-hydroxybenzoylformate.
-
Consider Common Side Reactions: The synthesis of this compound can lead to specific byproducts. Refer to the tables below for the characteristic ¹H and ¹³C NMR chemical shifts of the target compound and its potential impurities.
Q2: The peaks in my NMR spectrum are broad. What could be the cause?
A2: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can often resolve this issue.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity effects. Diluting the sample may sharpen the signals.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can appear as broad signals. This is common for hydroxyl (-OH) protons. Adding a drop of D₂O to your sample will cause the -OH peak to disappear or significantly decrease in intensity, confirming its identity.
Q3: I see a broad singlet around 4-5 ppm that I suspect is the hydroxyl proton. How can I confirm this?
A3: To confirm the identity of a hydroxyl proton, you can perform a D₂O exchange experiment. Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with deuterium, causing the peak to either disappear or significantly diminish in intensity.
Q4: How can I differentiate between the desired product and unreacted starting material, 4-hydroxyphenylacetic acid?
A4: The key difference in the ¹H NMR spectra will be the presence of the ethyl group signals in your product. This compound will show a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). These signals will be absent in the spectrum of 4-hydroxyphenylacetic acid.
Data Presentation: NMR Chemical Shifts
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Compound Name | Aromatic Protons (AA'BB' system) | Methine Proton (-CHOH) | Methylene Protons (-OCH₂-) | Methyl Protons (-CH₃) | Other |
| This compound (Product) | ~7.25 (d, 2H), ~6.80 (d, 2H) | ~5.10 (s, 1H) | ~4.20 (q, 2H) | ~1.25 (t, 3H) | -OH (broad s), Ar-OH (broad s) |
| 4-Hydroxyphenylacetic Acid (Starting Material) | ~7.10 (d, 2H), ~6.75 (d, 2H) | - | - | - | ~3.50 (s, 2H, -CH₂COOH), -COOH (broad s) |
| Ethyl 4-hydroxybenzoylformate (Oxidation Product) | ~7.90 (d, 2H), ~6.90 (d, 2H) | - | ~4.40 (q, 2H) | ~1.40 (t, 3H) | Ar-OH (broad s) |
| Ethyl 2-ethoxy-2-(4-hydroxyphenyl)acetate (Etherification Byproduct) | ~7.30 (d, 2H), ~6.85 (d, 2H) | ~4.80 (s, 1H) | ~4.20 (q, 2H), ~3.50 (q, 2H) | ~1.25 (t, 3H), ~1.20 (t, 3H) | Ar-OH (broad s) |
| Mandelide (Dimer Byproduct)[1] | ~7.40-7.20 (m) | ~5.90 (s) | - | - | - |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Compound Name | C=O | Aromatic C-O | Aromatic CH | Aromatic C (quaternary) | -CHOH | -OCH₂- | -CH₃ | Other |
| This compound (Product) | ~174 | ~157 | ~128, ~116 | ~131 | ~73 | ~62 | ~14 | - |
| 4-Hydroxyphenylacetic Acid (Starting Material) | ~178 | ~156 | ~131, ~116 | ~126 | - | - | - | ~40 (-CH₂COOH) |
| Ethyl 4-hydroxybenzoylformate (Oxidation Product) | ~185, ~164 | ~163 | ~132, ~116 | ~125 | - | ~62 | ~14 | - |
| Ethyl 2-ethoxy-2-(4-hydroxyphenyl)acetate (Etherification Byproduct) | ~172 | ~157 | ~128, ~116 | ~130 | ~80 | ~62, ~61 | ~14, ~15 | - |
| Mandelide (Dimer Byproduct)[1] | ~168 | - | ~129, ~128, ~126 | ~134 | ~78 | - | - | - |
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and can affect the chemical shifts of labile protons.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, sonicate the sample for a few minutes.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
-
D₂O Exchange (Optional): To identify hydroxyl protons, add one drop of D₂O to the prepared NMR sample, shake gently, and allow it to stand for a few minutes before analysis.
Visualizations
The following workflow diagram illustrates the process of identifying impurities in an NMR spectrum of this compound.
Caption: Workflow for NMR-based impurity identification.
The following diagram illustrates the logical relationship between the main product and its potential impurities arising from common synthetic side reactions.
Caption: Potential synthetic impurities and their origins.
References
Catalyst selection for efficient synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with ethyl glyoxylate or a related derivative in the presence of a Lewis acid catalyst. This reaction introduces the 2-hydroxy-2-ethoxycarbonyl-acetyl group onto the phenol ring.
Q2: How do I choose the right catalyst for this synthesis?
A2: Catalyst selection is critical for the success of this synthesis. Lewis acids are typically employed to activate the ethyl glyoxylate for electrophilic aromatic substitution. The choice of catalyst can influence reaction rate, yield, and regioselectivity. Common Lewis acid catalysts include aluminum trichloride (AlCl₃), stannic tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1] The optimal catalyst may depend on the specific reaction conditions and the scale of the synthesis. For instance, chiral bisoxazoline-copper(II) complexes have been used for enantioselective Friedel-Crafts reactions with ethyl glyoxylate.[2]
Q3: What are the main competing reactions or side products I should be aware of?
A3: A primary competing reaction is the O-acylation of the phenol, leading to the formation of an ester at the hydroxyl group instead of the desired C-acylation on the aromatic ring.[3] The ratio of C- to O-acylation can be influenced by the choice of catalyst and reaction conditions.[3] Over-acylation, resulting in the addition of more than one acyl group to the phenol ring, can also occur, though it is less common with deactivated rings. The formation of disubstituted byproducts is a common challenge, especially with highly reactive starting materials.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of the crude product is typically achieved through silica gel column chromatography.[4] The appropriate solvent system for elution will need to be determined, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst if possible. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | Optimize the reaction temperature. Friedel-Crafts acylations are often carried out between 0°C and 100°C.[1] Start with a lower temperature (e.g., 0-25°C) and gradually increase it while monitoring the reaction by TLC. | |
| Poor Catalyst-Substrate Interaction: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring.[3] | An excess of the Lewis acid catalyst may be required to overcome this coordination.[3] Alternatively, protecting the hydroxyl group of phenol as a silyl ether before acylation can be considered, followed by deprotection.[1] | |
| Formation of Significant Side Products (e.g., O-acylation product) | Reaction Conditions Favoring O-acylation: The choice of catalyst and its concentration can influence the C/O acylation ratio. | Higher concentrations of the Lewis acid catalyst tend to favor C-acylation.[3] Consider screening different Lewis acids, as some may show a higher preference for C-acylation. |
| Thermodynamic vs. Kinetic Control: The initial product may be the O-acylated ester (kinetic product), which can rearrange to the C-acylated product (thermodynamic product) under Friedel-Crafts conditions (Fries rearrangement).[3] | Increasing the reaction time or temperature may promote the Fries rearrangement to the desired product. Monitor the reaction over a longer period to see if the desired product forms at the expense of the side product. | |
| Difficulty in Product Purification | Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. Consider alternative purification techniques such as preparative HPLC if necessary. |
| Product Instability: The product may be sensitive to the purification conditions. | Avoid prolonged exposure to acidic or basic conditions during workup and purification. Ensure solvents are of high purity. |
Catalyst Selection Data
The selection of a suitable Lewis acid catalyst is crucial for the successful synthesis of this compound. The following table summarizes common Lewis acid catalysts used in Friedel-Crafts reactions and their general characteristics.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Aluminum Trichloride (AlCl₃) | 0 - 100 °C, inert solvent (e.g., CS₂, nitrobenzene)[1] | High reactivity, readily available. | Highly hygroscopic, can lead to side reactions if not handled properly, often requires stoichiometric amounts. |
| Stannic Tetrachloride (SnCl₄) | 0 - 100 °C, inert solvent (e.g., CH₂Cl₂) | Milder than AlCl₃, good solubility in organic solvents. | Can be corrosive and moisture-sensitive. |
| Titanium Tetrachloride (TiCl₄) | 0 - 100 °C, inert solvent (e.g., CH₂Cl₂) | Effective for a range of substrates. | Highly reactive with water, fumes in moist air. |
| Zinc Chloride (ZnCl₂) | Often used in combination with other reagents or under specific conditions (e.g., supported on Al₂O₃)[5] | Milder Lewis acid, can offer different selectivity. | Generally less reactive than other Lewis acids. |
| Boron Trifluoride (BF₃) | Often used as a gas or in a complex (e.g., BF₃·OEt₂) | Versatile catalyst, can be used in catalytic amounts. | Gaseous form can be difficult to handle. |
| Copper(II) Complexes (e.g., with bisoxazoline ligands) | Room temperature, various organic solvents | Can provide high enantioselectivity for chiral products.[2] | Ligand synthesis can be complex and expensive. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation:
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
Phenol
-
Ethyl glyoxylate
-
Anhydrous Lewis Acid (e.g., AlCl₃)
-
Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve phenol in the anhydrous inert solvent and cool the solution to 0°C in an ice bath.
-
Slowly add the anhydrous Lewis acid (e.g., AlCl₃, typically 1.1 to 2.0 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of ethyl glyoxylate in the same anhydrous solvent.
-
Add the ethyl glyoxylate solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for several hours (monitor by TLC). The reaction temperature can be cautiously increased if necessary.[1]
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a catalyst for the synthesis.
References
- 1. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl vs. Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate for Pharmaceutical Research
For Immediate Release
In the landscape of pharmaceutical synthesis, the appropriate selection of starting materials and intermediates is paramount to ensuring optimal reaction outcomes, including yield, purity, and cost-effectiveness. This guide provides a detailed comparison of two closely related esters, Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate and Mthis compound, which serve as key building blocks in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physical and chemical properties, and practical considerations in their application.
Introduction
Ethyl and Mthis compound are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals. Their utility stems from the presence of multiple functional groups: a hydroxyl group, a phenyl ring, and an ester. The choice between the ethyl and methyl ester can influence reaction kinetics, purification strategies, and the overall efficiency of a synthetic route. This comparison aims to provide the necessary data to make an informed decision based on experimental evidence.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both esters is presented in Table 1. These properties are crucial for planning synthesis and purification steps.
| Property | This compound | Mthis compound |
| CAS Number | 17138-28-2[1] | 14199-15-6[2] |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₁₀O₃[2] |
| Molecular Weight | 180.20 g/mol [1] | 166.17 g/mol [2] |
| Appearance | Pale Yellow to Brown Oil to Semi-Solid | White to pale yellow crystals |
| Melting Point | 36-38°C | 55-58 °C (lit.) |
| Boiling Point | 187°C (20 torr) | 162-163 °C/5 mmHg (lit.) |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate. | Soluble in organic solvents. |
Synthesis via Fischer Esterification
The most common and straightforward method for synthesizing both esters is the Fischer esterification of 4-hydroxyphenylacetic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst.
General Reaction Scheme
Caption: General Fischer Esterification Reaction.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both the ethyl and methyl esters.
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure which reports a high yield.[3]
-
Reaction Setup: To a round bottom flask, add 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol), anhydrous ethanol (120 mL), and concentrated hydrochloric acid (1 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Evaporate most of the ethanol under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with water and then dry with anhydrous sodium sulfate.
-
-
Purification: Evaporate the solvent under reduced pressure to obtain the final product. The reported yield is 100% (11.8 g).[3]
Protocol 2: Synthesis of Mthis compound
This protocol utilizes a Soxhlet extractor to drive the reaction to completion.[4]
-
Reaction Setup: Place a solution of 4-hydroxyphenylacetic acid (15 g, 0.1 mole) in methanol (500 mL) and concentrated sulfuric acid (2 mL) in a round bottom flask. Charge a Soxhlet extractor with 3A molecular sieves and attach it to the flask and a condenser.
-
Reaction Conditions: Heat the solution to reflux. The methanol vapor will condense, pass through the molecular sieves (which remove the water produced), and return to the reaction flask.
-
Work-up and Purification: (Details for work-up and purification were not specified in the abstract, but would typically involve neutralization, extraction, and solvent removal as in Protocol 1).
Synthesis Comparison
| Parameter | Ethyl Ester Synthesis | Methyl Ester Synthesis |
| Starting Acid | 4-Hydroxyphenylacetic Acid | 4-Hydroxyphenylacetic Acid |
| Alcohol | Ethanol | Methanol |
| Catalyst | Concentrated HCl | Concentrated H₂SO₄ |
| Reaction Time | 1 hour[3] | Not specified, but likely several hours due to Soxhlet extraction |
| Key Equipment | Standard reflux apparatus | Reflux apparatus with Soxhlet extractor and molecular sieves |
| Reported Yield | 100%[3] | Not specified |
Performance and Practical Considerations
The choice between the ethyl and methyl ester often depends on the specific requirements of the subsequent synthetic steps and practical considerations in a laboratory or manufacturing setting.
-
Reactivity: Generally, methyl esters are slightly more reactive than ethyl esters in nucleophilic acyl substitution reactions due to the smaller steric hindrance of the methoxy group compared to the ethoxy group. This could lead to faster reaction times in subsequent transformations.
-
Purification: The higher boiling point of the ethyl ester may be advantageous in purification processes where the removal of lower-boiling impurities is required. Conversely, the methyl ester's lower boiling point might be preferable for easier removal by distillation. The difference in melting points (methyl ester is a solid at room temperature while the ethyl ester can be a semi-solid or oil) can also be exploited for purification by crystallization.
-
Byproducts: The primary byproduct in both syntheses is water. The use of a Soxhlet extractor with molecular sieves in the methyl ester synthesis is a more rigorous method for water removal, which can be crucial for driving the equilibrium towards the product, especially if a very high conversion is required.
-
Safety and Handling: Both methanol and ethanol are flammable. Methanol, however, is more toxic than ethanol. Standard laboratory safety precautions should be followed when handling both alcohols and the acid catalysts.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of both esters via Fischer esterification.
Caption: General workflow for ester synthesis.
Conclusion
Both Ethyl and Mthis compound can be synthesized efficiently from 4-hydroxyphenylacetic acid via Fischer esterification. The choice between the two should be guided by the specific needs of the research or development project. The ethyl ester synthesis appears to be a rapid and high-yielding process. The methyl ester, while potentially more reactive in subsequent steps, may require more elaborate setups to drive the reaction to completion. The data and protocols presented in this guide provide a solid foundation for researchers to select the most appropriate intermediate for their synthetic endeavors.
References
A Comparative Guide to the Biological Activity of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate and Other Mandelates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, also known as Ethyl 4-hydroxymandelate, and other related mandelate derivatives. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and drug development endeavors.
Overview of Biological Activities
Mandelic acid and its esters, collectively known as mandelates, have garnered interest in the scientific community for their diverse biological activities. These compounds have been investigated for their potential applications as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. This compound, a prominent member of this family, has demonstrated notable bioactivities, which are compared with other mandelate derivatives in the subsequent sections.
Antimicrobial Activity
The antimicrobial properties of mandelic acid and its derivatives have been attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various mandelates against common microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Mandelic Acid | Staphylococcus aureus | 1500 | [1] |
| Listeria monocytogenes | 1500 | [1] | |
| Bacillus subtilis | 1500 | [1] | |
| Escherichia coli | 2000 | [1] | |
| Salmonella typhimurium | 2500 | [1] | |
| Oxi-acetyl mandelic acid | Staphylococcus aureus ATCC 25923 | 125 | [2] |
| Candida albicans ATCC 90028 | 150 | [2] | |
| Oxi-propionyl mandelic acid | Staphylococcus aureus ATCC 25923 | 500 | [2] |
| Candida albicans ATCC 90028 | 500 | [2] |
Note: Data for this compound was not available in the reviewed literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Test Compounds: Stock solutions of the mandelate derivatives are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted test compounds is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of the Broth Microdilution Workflow
Broth microdilution method for MIC determination.
Antioxidant Activity
The antioxidant potential of phenolic compounds like mandelates is a key area of investigation. This activity is primarily attributed to their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Reaction Mixture: Different concentrations of the test compound (mandelate derivative) are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated at room temperature in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Diagram of the DPPH Assay Workflow
DPPH radical scavenging assay workflow.
Note: Specific IC50 values for the antioxidant activity of this compound and other mandelates were not available in the reviewed literature for a direct quantitative comparison. However, a study on mandelic acid and its hydroxy and methoxy derivatives demonstrated their antioxidant potential using various assays including DPPH, FRAP, CUPRAC, and ABTS[3].
Anti-inflammatory Activity
The anti-inflammatory effects of mandelates are being explored, with a focus on their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (mandelate derivative) for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Calculation of NO Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
Diagram of the NO Production Inhibition Assay
Workflow and signaling pathway of NO production inhibition.
Note: Specific IC50 values for the anti-inflammatory activity of this compound and other mandelates were not available in the reviewed literature for a direct quantitative comparison.
Anticancer Activity
The potential of mandelate derivatives to inhibit the proliferation of cancer cells is an emerging area of research.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells of a specific cell line are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (mandelate derivative) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Diagram of the MTT Assay Workflow
MTT assay workflow for determining cytotoxicity.
Note: Specific IC50 values for the anticancer activity of this compound and other mandelates were not available in the reviewed literature for a direct quantitative comparison. However, triorganotin (IV) derivatives of mandelic acid have shown potent in vitro anticancer activity against mammary, liver, and prostate cancers[3].
Conclusion
This compound and other mandelate derivatives exhibit a range of interesting biological activities. While existing data on their antimicrobial properties are promising, further research is required to fully elucidate and quantify their antioxidant, anti-inflammatory, and anticancer potential. The experimental protocols provided in this guide offer a standardized framework for future comparative studies. The continued investigation of these compounds is warranted to explore their full therapeutic potential.
References
A Comparative Guide to the Synthesis of Enantiopure Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Enantioselective Synthesis vs. Classical Resolution
For Researchers, Scientists, and Drug Development Professionals
The production of single-enantiomer pharmaceuticals is a critical aspect of modern drug development, as the pharmacological activity and safety profile of a chiral drug often reside in only one of its enantiomers. Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a valuable chiral building block, is no exception. This guide provides an objective comparison between two primary strategies for obtaining this compound in its enantiomerically pure form: direct enantioselective synthesis and classical resolution of a racemic mixture.
This comparison is supported by experimental data from analogous chemical systems, providing a clear overview of the potential yields, enantiomeric purity, and procedural complexities associated with each approach.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for the enantioselective synthesis (via asymmetric reduction) and classical resolution (via enzymatic kinetic resolution). The data presented is based on well-established results for structurally similar substrates, offering a predictive comparison for the synthesis of enantiopure this compound.
| Performance Metric | Enantioselective Synthesis (Asymmetric Reduction) | Classical Resolution (Enzymatic Kinetic Resolution) |
| Starting Material | Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | Racemic this compound |
| Theoretical Max. Yield | 100% | 50% (for a single enantiomer without racemization) |
| Reported Yield (Analogous Systems) | ~88.7%[1] | ~48%[2][3] |
| Enantiomeric Excess (e.e.) | >99%[1] | >99%[2][3] |
| Key Reagents | Chiral catalyst (e.g., enzyme, metal complex), Reducing agent | Enzyme (e.g., lipase), Acylating agent |
| Primary Separation Step | Post-reaction purification | Separation of esterified and unreacted enantiomers |
Logical Workflow of Methodologies
The selection of a synthetic strategy depends on various factors including cost, scalability, and desired purity. The following diagrams illustrate the logical workflows for both enantioselective synthesis and classical resolution.
Caption: Workflow for Enantioselective Synthesis.
Caption: Workflow for Classical Resolution.
Experimental Protocols
The following are detailed experimental protocols for the enantioselective synthesis and classical resolution of this compound, based on established procedures for analogous compounds.
Enantioselective Synthesis: Asymmetric Reduction of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
This protocol is adapted from the biocatalytic reduction of similar ketoesters.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
-
Carbonyl reductase (or a suitable whole-cell biocatalyst)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution containing the carbonyl reductase enzyme and the cofactor regeneration system.
-
Cofactor Addition: Add the NAD(P)H cofactor to the reaction mixture.
-
Substrate Addition: Dissolve Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in a minimal amount of a water-miscible co-solvent and add it to the reaction vessel.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by chiral HPLC or GC.
-
Work-up: Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the enantiomerically pure this compound.
Classical Resolution: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on the lipase-catalyzed resolution of structurally similar hydroxy esters.[2][3]
Materials:
-
Racemic this compound
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene or isooctane)[3]
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic this compound in the organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Acylation: Add the acylating agent to initiate the reaction.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography to provide the desired enantiomerically pure alcohol.
Concluding Remarks
Both enantioselective synthesis and classical resolution are viable strategies for obtaining enantiomerically pure this compound.
-
Enantioselective synthesis offers the significant advantage of a higher theoretical yield (up to 100%), directly converting the prochiral starting material into the desired enantiomer. This approach is often more atom-economical and can be more cost-effective at scale, particularly if an efficient and recyclable catalyst is employed.
-
Classical resolution , while limited by a theoretical maximum yield of 50% for the desired enantiomer, can be a practical approach, especially when the racemic starting material is readily available and inexpensive. Enzymatic resolutions, in particular, offer high enantioselectivity and operate under mild conditions. The unreacted enantiomer can potentially be racemized and recycled to improve the overall process efficiency.
The choice between these methods will ultimately depend on project-specific factors such as the cost and availability of starting materials and catalysts, the required scale of production, and the developmental stage of the pharmaceutical agent.
References
A Comparative Guide to the Chromatographic Separation of Hydroxyphenylacetate Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of hydroxyphenylacetic acid (HPA) positional isomers—2-hydroxyphenylacetic acid (2-HPA), 3-hydroxyphenylacetic acid (3-HPA), and 4-hydroxyphenylacetic acid (4-HPA)—are critical in various fields, including drug metabolism studies, clinical diagnostics, and food chemistry. These isomers often exhibit different biological activities and metabolic pathways, necessitating robust analytical methods to distinguish between them. This guide provides an objective comparison of various chromatographic techniques for the separation of these isomers, supported by experimental data from the scientific literature.
The Analytical Challenge
The structural similarity of HPA isomers, differing only in the position of the hydroxyl group on the phenyl ring, presents a significant analytical challenge. Their comparable physicochemical properties, such as polarity and pKa, make their separation by conventional chromatographic methods non-trivial. Achieving baseline resolution is essential for accurate quantification and unambiguous identification.
Comparison of Chromatographic Techniques
Several chromatographic techniques have been employed for the separation of HPA isomers, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) being the most common. Each technique offers distinct advantages in terms of resolution, sensitivity, and analysis time.
Data Presentation
The following table summarizes the performance of different chromatographic methods for the separation of hydroxyphenylacetic acid positional isomers based on available literature.
| Technique | Column | Mobile Phase/Carrier Gas & Conditions | Analyte | Retention Time (min) |
| GC-MS | Not specified | Temperature gradient | 2-Hydroxyphenylacetic acid | Not specified, but distinct peak observed |
| 3-Hydroxyphenylacetic acid | Not specified, but distinct peak observed | |||
| UPLC-MS/MS | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) | Gradient: A: 0.2% acetic acid in water, B: 0.2% acetic acid in acetonitrile | 4-Hydroxyphenylacetic acid | 4.85[1] |
| HPLC | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile | 3-Hydroxyphenylacetic acid | ~6.5 - 7.5[2] |
Note: Data for the simultaneous separation of all three isomers with resolution values was not available in a single study. The retention times are from different experiments and serve as an indication of elution under the specified conditions.
Experimental Workflows and Logical Relationships
A general experimental workflow for the chromatographic analysis of hydroxyphenylacetic acid isomers is depicted below. The process typically involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for the chromatographic analysis of hydroxyphenylacetate isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further development.
Method 1: UPLC-MS/MS for 4-Hydroxyphenylacetic Acid
This method is adapted from a study on the analysis of various metabolites in human blood serum.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).[1]
-
Mobile Phase A: 0.2% acetic acid in water.[1]
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.[1]
-
Gradient Elution:
-
0.00 - 4.00 min: 5% B
-
4.00 - 8.50 min: 5-35% B
-
8.50 - 8.55 min: 35-100% B
-
8.55 - 9.50 min: 100% B
-
9.50 - 9.55 min: 100-5% B
-
9.55 - 10.00 min: 5% B[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for phenyl-containing acids.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: GC-MS for m- and p-Hydroxyphenylacetic Acid
This method is based on the analysis of HPA isomers in human plasma.[3]
-
Sample Preparation (Derivatization is required for GC analysis):
-
Acidify the plasma sample.
-
Extract the analytes with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Derivatize the residue to form volatile esters (e.g., trifluoroethyl-pentafluoropropionyl derivatives).[3]
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a high-resolution mass spectrometer.
-
Column: A capillary column suitable for the separation of acidic compounds.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used to ensure the elution of the derivatized analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3]
-
Method 3: General HPLC-UV for 3-Hydroxyphenylacetic Acid
This is a general-purpose HPLC method suitable for the analysis of 3-HPA.[2]
-
Sample Preparation (for Plasma):
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.[2]
-
Conclusion
The separation of hydroxyphenylacetic acid positional isomers is achievable with various chromatographic techniques. UPLC-MS/MS offers high sensitivity and speed, making it suitable for clinical and research applications where low concentrations are expected. GC-MS provides excellent resolution but requires a derivatization step. HPLC-UV is a robust and widely available technique suitable for routine analysis, although it may require more extensive method development to achieve baseline separation of all three isomers. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Further method development to achieve the simultaneous baseline separation of all three isomers on a single platform would be a valuable contribution to the field.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted and Unsubstituted Ethyl Mandelates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted and unsubstituted ethyl mandelates, supported by experimental data. Due to the limited availability of direct kinetic studies on substituted ethyl mandelates, this guide utilizes data from a comprehensive study on the oxidation of substituted methyl mandelates. Methyl mandelates serve as a close structural analog, and the observed substituent effects are expected to be highly comparable to those for ethyl mandelates. The primary reaction examined is the oxidation of the secondary alcohol group of the mandelate ester to a ketoester.
Data Presentation: Oxidation of Substituted Mandelates
The reactivity of mandelate esters is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups are observed to increase the rate of oxidation, while electron-donating groups decrease it. This relationship can be quantified by comparing the second-order rate constants for the oxidation of various substituted methyl mandelates.
The following table summarizes the kinetic data for the uncatalyzed oxidation of substituted methyl mandelates by lead tetraacetate (LTA). The data illustrates a clear trend: substituents with positive Hammett sigma ((\sigma)) values (electron-withdrawing) accelerate the reaction, whereas those with negative (\sigma) values (electron-donating) retard it.
| Substituent (X) | Hammett Constant ((\sigma)) | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Relative Rate (k₂ / k₂(H)) |
| p-NO₂ | +0.78 | 1.85 x 10⁻² | 4.63 |
| m-NO₂ | +0.71 | 1.52 x 10⁻² | 3.80 |
| p-Cl | +0.23 | 0.59 x 10⁻² | 1.48 |
| m-Cl | +0.37 | 0.76 x 10⁻² | 1.90 |
| p-Br | +0.23 | 0.61 x 10⁻² | 1.53 |
| H (Unsubstituted) | 0.00 | 0.40 x 10⁻² | 1.00 |
| p-CH₃ | -0.17 | 0.28 x 10⁻² | 0.70 |
| p-C₂H₅ | -0.15 | 0.30 x 10⁻² | 0.75 |
Data adapted from a study on methyl mandelates, which are close structural analogs of ethyl mandelates.
Experimental Protocols
The following is a detailed methodology for a key experiment that can be used to compare the reactivity of substituted and unsubstituted mandelate esters.
Kinetic Measurement of the Oxidation of Substituted Mandelates
This protocol describes the determination of the second-order rate constants for the oxidation of substituted mandelates by lead tetraacetate (LTA) in a controlled environment.
Materials:
-
Substituted and unsubstituted methyl or ethyl mandelates
-
Lead tetraacetate (LTA)
-
Glacial acetic acid (solvent)
-
Potassium iodide (KI) solution (10%)
-
Sodium thiosulfate (Na₂S₂O₃) solution (standardized, 0.01 N)
-
Starch indicator solution
-
Thermostated water bath
-
Reaction flasks
-
Pipettes and burettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of each substituted mandelate ester of a known concentration in glacial acetic acid.
-
Prepare a stock solution of LTA of a known concentration in glacial acetic acid. The LTA solution should be freshly prepared and standardized iodometrically before each set of experiments.
-
-
Reaction Initiation:
-
Equilibrate the reactant solutions and the reaction flasks in a thermostated water bath at a constant temperature (e.g., 35°C) for at least 30 minutes.
-
To initiate the reaction, add a known volume of the LTA solution to a known volume of the mandelate ester solution in a reaction flask. The concentrations should be chosen to ensure pseudo-first-order conditions if desired, or for the determination of second-order rate constants.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw a known volume (e.g., 5.0 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an excess of ice-cold 10% potassium iodide solution. This stops the oxidation by consuming the unreacted LTA.
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Data Analysis:
-
The concentration of unreacted LTA at each time point is calculated from the volume of sodium thiosulfate solution used.
-
For a second-order reaction, a plot of 1/[LTA] versus time will yield a straight line, the slope of which is the second-order rate constant (k₂).
-
Alternatively, if the reaction is run under pseudo-first-order conditions (with a large excess of the mandelate ester), a plot of ln[LTA] versus time will be linear, and the pseudo-first-order rate constant can be determined from the slope. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the mandelate ester.
-
Visualization of Concepts
The following diagrams illustrate the experimental workflow and the logical relationship governing the reactivity of substituted mandelates.
Efficacy of different catalysts in the synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a key intermediate in the production of various pharmaceuticals, is a subject of significant interest in organic chemistry and drug development. This guide provides a comparative overview of different catalytic systems employed in its synthesis, supported by available experimental data and detailed protocols.
Introduction
This compound, also known as ethyl p-hydroxymandelate, is typically synthesized via a Friedel-Crafts-type reaction between phenol and a glyoxylate derivative. The choice of catalyst is crucial for achieving high yield and selectivity, particularly due to the challenges associated with the reactivity of phenol. The hydroxyl group of phenol can coordinate with Lewis acid catalysts, potentially deactivating them and leading to lower yields. This guide explores various catalytic strategies to overcome these challenges.
Comparison of Catalytic Systems
The synthesis of this compound can be broadly approached through two main routes: a two-step process involving the synthesis of 4-hydroxymandelic acid followed by esterification, or a direct one-pot synthesis of the ethyl ester. The following table summarizes the performance of different catalysts based on available data for the synthesis of the parent acid or related esters.
| Catalyst Type | Catalyst | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Base Catalysis | Sodium Hydroxide | Phenol, Glyoxylic Acid | 40-70 °C | High | Not Specified | [1] |
| Base Catalysis | Potassium Hydroxide | Phenol, Glyoxylic Acid | Not Specified | 76.9 (of 4-hydroxymandelic acid) | Pure | [2] |
| Phase Transfer Catalysis | Quaternary Ammonium Salt | Phenol, Glyoxylic Acid | 40-90 °C, 4-8 hours | 86.4 - 92.6 (of 4-hydroxymandelic acid) | 99.1 - 99.2 | [3] |
| Solid Superacid | Modified Metal Oxide | p-hydroxybenzoic acid, Ethanol | 75-85 °C, 3-4 hours | 72.1 (for ethyl p-hydroxybenzoate) | Not Specified | [4] |
| Heteropoly Acid | (NH₄)₆[MnMo₉O₃₂]·8H₂O | p-hydroxybenzoic acid, Ethanol | Reflux, 2 hours | 96.3 (conversion for ethyl p-hydroxybenzoate) | Not Specified | [5] |
| Chiral Lewis Acid | Chiral bisoxazoline-copper(II) complexes | N,N-dimethylaniline, Ethyl glyoxylate | Not Specified | up to 95 | Not Specified | [6] |
Note: Much of the detailed quantitative data available is for the synthesis of the precursor, 4-hydroxymandelic acid, or for analogous esterification reactions. Direct comparative data for the one-pot synthesis of the target ethyl ester using a range of catalysts is limited in the reviewed literature.
Experimental Protocols
Base-Catalyzed Synthesis of 4-Hydroxymandelic Acid
This two-step approach first synthesizes the carboxylic acid precursor.
Materials:
-
Phenol
-
Glyoxylic acid
-
Sodium hydroxide or Potassium hydroxide
-
Water
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Dissolve phenol in an aqueous solution of sodium or potassium hydroxide.
-
Add glyoxylic acid to the solution and heat the reaction mixture to between 40 °C and 70 °C.[1]
-
Maintain the reaction at this temperature for a specified time to ensure the completion of the condensation.
-
After the reaction, cool the mixture and acidify it with hydrochloric acid to precipitate the 4-hydroxymandelic acid.
-
Extract the product with a suitable organic solvent such as ethyl acetate.[1]
-
Dry the organic extract and evaporate the solvent to obtain the crude product.
-
The crude 4-hydroxymandelic acid can be purified by recrystallization.
Phase Transfer Catalyzed Synthesis of 4-Hydroxymandelic Acid
This method improves the reaction between the aqueous and organic phases.
Materials:
-
Phenol
-
Glyoxylic acid
-
Quaternary ammonium salt (e.g., benzyl triethylammonium chloride)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine phenol, glyoxylic acid, and the quaternary ammonium salt catalyst in a biphasic solvent system of toluene and water.
-
Heat the mixture to a temperature between 40 °C and 90 °C and stir vigorously for 4 to 8 hours.[3]
-
After the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
The product, 4-hydroxymandelic acid, will be predominantly in the aqueous phase and can be isolated by acidification and extraction, followed by purification.
Esterification of 4-Hydroxymandelic Acid
The synthesized 4-hydroxymandelic acid can be esterified to the target compound.
Materials:
-
4-Hydroxymandelic acid
-
Ethanol (anhydrous)
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Neutralizing agent (e.g., sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve 4-hydroxymandelic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the ethyl ester into an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and analysis of this compound.
Reaction Mechanism: Friedel-Crafts Alkylation
The synthesis of this compound from phenol and ethyl glyoxylate is an example of a Friedel-Crafts alkylation reaction. The general mechanism is as follows:
-
Activation of the Electrophile: A Lewis acid or Brønsted acid catalyst activates the carbonyl group of ethyl glyoxylate, making it more electrophilic.
-
Nucleophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the activated carbonyl carbon. This attack is typically directed to the para position due to the ortho, para-directing effect of the hydroxyl group.
-
Deprotonation/Rearomatization: The resulting intermediate, a carbocation, is deprotonated to restore the aromaticity of the ring, yielding the final product.
Caption: Simplified mechanism of the acid-catalyzed Friedel-Crafts reaction between phenol and ethyl glyoxylate.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods. While base and phase transfer catalysis are effective for producing the precursor 4-hydroxymandelic acid in high yields, further research into one-pot syntheses using a broader range of catalysts, including solid acids and Lewis acids, is warranted to develop more efficient and environmentally benign processes. The choice of catalyst will ultimately depend on the desired scale of the reaction, cost-effectiveness, and the required purity of the final product.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 3. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Validating the Structure of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods for validating the structure of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate derivatives. It includes a summary of their biological activity, detailed experimental protocols for key analytical techniques, and a visualization of the relevant STAT6 signaling pathway.
Performance Comparison of this compound Derivatives as STAT6 Inhibitors
Signal transducer and activator of transcription 6 (STAT6) is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial for T-helper 2 (Th2) cell differentiation.[1] Th2 cells play a significant role in allergic inflammation, making STAT6 an attractive therapeutic target for conditions like asthma and atopic diseases.[1] The following table summarizes the in vitro inhibitory activity of various this compound derivatives against the STAT6 signaling pathway, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Derivative Structure | STAT6 Inhibition IC50 (nM) | Th2 Differentiation Inhibition IC50 (nM) |
| 2t (AS1517499) | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 21[1] | 2.3[1] |
| 25y (YM-341619) | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | 0.70[2] | 0.28[2] |
Experimental Protocols for Structural Validation
Accurate structural elucidation is paramount in drug discovery and development. The following sections detail generalized experimental protocols for the primary spectroscopic techniques used to validate the structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the proton environment.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation and baseline correction. The resulting spectrum will show a single peak for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structure.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Ionization Mode: ESI positive or negative ion mode, depending on the analyte's properties.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the derivative.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for functional groups expected in the molecule, such as O-H (hydroxyl), C=O (ester), and C-O stretches, as well as aromatic C-H and C=C vibrations.
Signaling Pathway and Experimental Workflow
STAT6 Signaling Pathway in Allergic Inflammation
The binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT6.[3] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in the Th2 immune response, leading to allergic inflammation.[4]
Caption: STAT6 signaling cascade initiated by IL-4/IL-13.
General Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.
Caption: Workflow for synthesis and structural validation.
References
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT6 - Wikipedia [en.wikipedia.org]
- 4. Activation of STAT6 by intranasal allergens correlated with the development of eosinophilic chronic rhinosinusitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the stability of different alkyl mandelates
A Comparative Guide to the Stability of Alkyl Mandelates: Methyl, Ethyl, and Propyl Esters
For researchers and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Alkyl mandelates, esters of mandelic acid, are common chiral building blocks and intermediates in the synthesis of various pharmaceuticals. Their stability under different environmental conditions can significantly impact the quality, shelf-life, and efficacy of the final drug product. This guide provides a comparative overview of the stability of three common alkyl mandelates: methyl mandelate, ethyl mandelate, and propyl mandelate, based on established principles of chemical kinetics and data from analogous ester compounds.
Relative Stability Overview
Generally, methyl esters are considered to be more susceptible to hydrolysis than their higher alkyl chain counterparts.[1] This is attributed to the smaller size of the methyl group, which offers less steric hindrance to the attacking nucleophile (e.g., a water molecule or hydroxide ion) at the carbonyl carbon. As the alkyl chain length increases from methyl to ethyl to propyl, the steric bulk increases, which can slightly impede the approach of the nucleophile, thus leading to a modest increase in stability.
A study on the base-catalyzed hydrolysis of a homologous series of benzoates found that methyl and ethyl benzoates had similar hydrolysis rates, which were faster than those of propyl and butyl benzoates.[2] This suggests that while the difference in stability between these short-chain alkyl esters may be minor, there is a general trend of increasing stability with increasing alkyl chain length.
Therefore, the expected order of stability under hydrolytic conditions is:
Propyl Mandelate > Ethyl Mandelate > Methyl Mandelate
It is important to note that under enzymatic conditions, this trend may differ depending on the specificity of the enzyme. Some lipases and esterases may show a preference for certain alkyl chain lengths.[3]
Data Presentation
The following table summarizes the expected relative stability of the three alkyl mandelates under various forced degradation conditions. The stability is ranked on a qualitative scale, as direct quantitative comparative data is not available.
| Alkyl Mandelate | Chemical Structure | Expected Relative Stability Under Hydrolytic Conditions (Acidic/Basic) | Expected Relative Stability Under Thermal Conditions |
| Methyl Mandelate | Least Stable | Least Stable | |
| Ethyl Mandelate | Moderately Stable | Moderately Stable | |
| Propyl Mandelate | Most Stable | Most Stable |
Experimental Protocols
To obtain quantitative data for a direct comparison, forced degradation studies should be performed.[2] The following are detailed protocols for key experiments that can be used to assess the stability of methyl, ethyl, and propyl mandelate.
Hydrolytic Stability (Acidic and Basic Conditions)
Objective: To determine the rate of degradation of the alkyl mandelates in acidic and basic solutions.
Methodology:
-
Sample Preparation: Prepare stock solutions of methyl mandelate, ethyl mandelate, and propyl mandelate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of each stock solution to separate volumetric flasks containing 0.1 N hydrochloric acid to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Add a known volume of each stock solution to separate volumetric flasks containing 0.1 N sodium hydroxide to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature (e.g., 25°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the amount of the remaining alkyl mandelate and the formation of the primary degradant, mandelic acid.
Thermal Stability (Dry Heat)
Objective: To evaluate the effect of high temperature on the stability of the alkyl mandelates in the solid state.
Methodology:
-
Sample Preparation: Place a known amount (e.g., 10 mg) of each solid alkyl mandelate into separate, clean, and dry glass vials.
-
Incubation: Place the vials in a calibrated oven at a high temperature (e.g., 80°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, and 96 hours), remove a vial of each compound.
-
Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC to determine the extent of degradation.
Oxidative Stability
Objective: To assess the susceptibility of the alkyl mandelates to oxidation.
Methodology:
-
Sample Preparation: Prepare solutions of each alkyl mandelate (100 µg/mL) in a 3% hydrogen peroxide solution.
-
Incubation: Keep the solutions at room temperature and protected from light.
-
Sampling: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the parent compound and any degradation products.
Photostability
Objective: To determine the effect of light exposure on the stability of the alkyl mandelates.
Methodology:
-
Sample Preparation: Prepare solutions of each alkyl mandelate in a suitable solvent and place them in transparent glass vials. Also, prepare a set of control samples in amber vials to protect them from light.
-
Exposure: Expose the transparent vials to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Sampling: At appropriate time intervals, withdraw samples from both the exposed and control vials.
-
Analysis: Analyze the samples by HPLC to assess the extent of photodegradation.
Mandatory Visualization
The primary degradation pathway for alkyl mandelates under hydrolytic conditions is the cleavage of the ester bond to form mandelic acid and the corresponding alcohol. This process can be catalyzed by acid or base.
Caption: General pathway for the hydrolysis of alkyl mandelates.
The experimental workflow for a comparative stability study can be visualized as follows:
Caption: Workflow for the comparative stability testing of alkyl mandelates.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a key intermediate in various synthetic processes, is critical for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantification of this compound. Due to the limited availability of direct cross-validation studies for this specific analyte, this document presents validated methodologies for structurally similar compounds, offering a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it a preferred method for the analysis of pharmaceutical compounds.
Experimental Protocol
This protocol is based on a validated method for a similar alpha-hydroxy acid ester and would require optimization and re-validation for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to control pH and improve peak shape) is a common mobile phase for such compounds. The exact ratio should be optimized to achieve good separation. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound, which can be determined by scanning a standard solution. For structurally similar phenolic compounds, this is often in the range of 220-280 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
Performance Data (Hypothetical Data Based on Similar Compounds)
The following table summarizes the expected performance characteristics of a validated HPLC method for the quantification of an alpha-hydroxy acid ester. These values should be established during method validation for this compound.
| Parameter | HPLC Method |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | Demonstrated by peak purity and no interference from blank/placebo |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more rapid technique than HPLC, making it suitable for routine analysis and high-throughput screening. However, it is generally less specific and may be prone to interference from other UV-absorbing compounds in the sample matrix.
Experimental Protocol
This protocol is a general guideline for the development of a UV-Vis spectrophotometric method for the quantification of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or water).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm).
-
Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent and create a series of calibration standards by serial dilution.
-
Measurement: Measure the absorbance of the blank (solvent) and the standard solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration.
Performance Data (Hypothetical Data Based on Similar Compounds)
The following table outlines the expected performance characteristics of a validated UV-Vis spectrophotometric method for the quantification of a phenolic compound.
| Parameter | UV-Vis Spectrophotometry Method |
| Linearity (R²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD%) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Specificity | Lower than HPLC; susceptible to interference from other UV-absorbing species |
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance at a specific wavelength) |
| Sensitivity | High (lower LOD and LOQ) | Moderate |
| Speed | Slower (requires chromatographic run time) | Fast (direct measurement) |
| Cost | Higher (instrumentation and consumables) | Lower |
| Complexity | More complex (requires skilled operator) | Simpler |
| Robustness | Generally robust once validated | Can be sensitive to solvent composition and pH |
Visualization of the Cross-Validation Workflow
A robust cross-validation process is essential to ensure the reliability and comparability of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Safety Operating Guide
Proper Disposal of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal protocols for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS: 68758-68-9). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and professionals in drug development who handle this compound.
Hazard Identification and Safety Precautions
This compound is classified with the following hazard codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Procedure | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
Spill and Exposure Procedures
In case of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
In case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This involves the following steps:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Label the container clearly with "Waste this compound" and the relevant hazard symbols.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS No. 68758-68-9). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning [1].
Quantitative Data
| Property | Value | Source |
| IUPAC Name | ethyl hydroxy(4-hydroxyphenyl)acetate | [1] |
| CAS Number | 68758-68-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Purity | 98% | [1] |
| Storage Temperature | Ambient Storage | [1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure[4][5].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[4].
-
Pre-Handling Check: Before starting any work, inspect all personal protective equipment (PPE) for integrity. Ensure all necessary handling and emergency spill cleanup materials are available.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye irritation[4][5]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation[4][5]. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against incidental skin contact[4][5]. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. | Minimizes the risk of respiratory tract irritation from dust or aerosols[5]. |
Handling
-
General Handling: Avoid direct contact with the chemical. Do not breathe dust, fumes, or vapors[5][6].
-
Dispensing: When weighing or transferring the solid, perform these actions in a fume hood to control dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[4][5]. Contaminated clothing should be removed and washed before reuse[5].
Storage
-
Container: Keep the container tightly closed when not in use[5].
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances[5].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of the chemical through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways[5]. All disposal practices must be in accordance with local, state, and federal regulations[7].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | 68758-68-9 [sigmaaldrich.com]
- 2. CAS RN 68758-68-9 | Fisher Scientific [fishersci.fi]
- 3. CAS#:68758-68-9 | this compound | Chemsrc [chemsrc.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
